N-propyl-3-pyrrolidinemethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-2-4-9-6-8-3-5-10-7-8/h8-10H,2-7H2,1H3 |
InChI Key |
KYOLWTXOYMKDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCNC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step pathway for the synthesis of N-propyl-3-pyrrolidinemethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the deprotection of commercially available N-Boc-3-(aminomethyl)pyrrolidine, followed by a reductive amination reaction to introduce the N-propyl group. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate replication and adaptation in a research and development setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Deprotection of N-Boc-3-(aminomethyl)pyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group is removed from the pyrrolidine nitrogen of the starting material, N-Boc-3-(aminomethyl)pyrrolidine, to yield the free secondary amine, 3-(aminomethyl)pyrrolidine. This is typically accomplished under acidic conditions.
-
Step 2: Reductive Amination. The resulting 3-(aminomethyl)pyrrolidine undergoes a reductive amination reaction with propanal. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ to the target secondary amine, this compound. A mild reducing agent such as sodium triacetoxyborohydride is commonly employed for this transformation to ensure high selectivity.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 3-(aminomethyl)pyrrolidine
This procedure outlines the removal of the Boc protecting group from N-Boc-3-(aminomethyl)pyrrolidine using trifluoroacetic acid (TFA).
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| N-Boc-3-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | 200.28 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-(aminomethyl)pyrrolidine as an oil. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure details the N-propylation of 3-(aminomethyl)pyrrolidine via reductive amination with propanal using sodium triacetoxyborohydride.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(aminomethyl)pyrrolidine | C₅H₁₂N₂ | 100.16 |
| Propanal | C₃H₆O | 58.08 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add propanal (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes the typical molar equivalents and expected yields for the synthesis of this compound.
| Step | Reactant | Molar Equivalents | Product | Typical Yield (%) |
| 1 | N-Boc-3-(aminomethyl)pyrrolidine | 1.0 | 3-(aminomethyl)pyrrolidine | >95 (crude) |
| 2 | 3-(aminomethyl)pyrrolidine | 1.0 | This compound | 70-90 |
| Propanal | 1.1 | |||
| Sodium triacetoxyborohydride | 1.5 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical structures and the overall workflow of the synthesis process.
Caption: Overall synthesis pathway from the starting material to the final product.
Caption: Detailed experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Propylpyrrolidin-3-amine
An examination of the synthesis, characterization, and physicochemical properties of 1-propylpyrrolidin-3-amine, a substituted pyrrolidine of interest to researchers in drug discovery and chemical synthesis.
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Substitution on the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the physicochemical properties of 1-propylpyrrolidin-3-amine, a representative N-alkylated 3-aminopyrrolidine. Due to the limited availability of direct experimental data for "N-propyl-3-pyrrolidinemethanamine" as initially requested, this document focuses on the closely related and commercially available analogue, 1-propylpyrrolidin-3-amine. The data and protocols presented herein are compiled from publicly available databases and literature on analogous compounds, providing a robust resource for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 1-propylpyrrolidin-3-amine is presented in Table 1. The data includes both computed and estimated values based on structurally similar compounds.
Table 1: Physicochemical Properties of 1-Propylpyrrolidin-3-amine
| Property | Value | Source |
| IUPAC Name | 1-propylpyrrolidin-3-amine | PubChem[2] |
| Molecular Formula | C₇H₁₆N₂ | PubChem[2] |
| Molecular Weight | 128.22 g/mol | PubChem[2] |
| Boiling Point | Estimated: 160-180 °C | Estimated based on structurally similar amines |
| Density | Estimated: ~0.9 g/mL | Estimated based on structurally similar amines |
| pKa (Conjugate Acid) | Estimated: 9.5 - 10.5 | Estimated based on similar aliphatic amines[3] |
| Calculated LogP (XLogP3) | 0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Solubility | Miscible in water and polar organic solvents | Estimated based on similar small amines[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-propylpyrrolidin-3-amine are crucial for its application in research and development. The following sections provide representative experimental protocols based on established chemical literature for similar compounds.
Synthesis of 1-Propylpyrrolidin-3-amine
A common and effective method for the synthesis of N-alkylated 3-aminopyrrolidines is through reductive amination of a suitable pyrrolidine precursor.[6][7]
Reaction Scheme:
3-Aminopyrrolidine + Propanal --(Reducing Agent)--> 1-Propylpyrrolidin-3-amine
Materials:
-
3-Aminopyrrolidine
-
Propanal
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
Procedure:
-
To a solution of 3-aminopyrrolidine (1.0 equivalent) in DCM at room temperature, add propanal (1.1 equivalents).
-
Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-propylpyrrolidin-3-amine.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR spectroscopy. Expected signals would include those for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), as well as signals for the pyrrolidine ring protons and the amine proton.
-
¹³C NMR: The carbon skeleton can be confirmed with ¹³C NMR, showing the expected number of signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The fragmentation pattern in the mass spectrum can provide further structural information.
pKa Determination:
The pKa of the conjugate acid of 1-propylpyrrolidin-3-amine can be determined by potentiometric titration.[8]
-
Prepare a dilute aqueous solution of the amine of known concentration.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of acid added.
-
The pKa is the pH at which half of the amine has been neutralized.
Solubility Determination:
The solubility of 1-propylpyrrolidin-3-amine in various solvents can be determined by the shake-flask method.
-
Add an excess amount of the amine to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Centrifuge or filter the mixture to separate the undissolved solute.
-
Determine the concentration of the amine in the saturated solution using a suitable analytical method, such as GC or titration.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 1-propylpyrrolidin-3-amine.
Caption: Workflow for the synthesis and purification of 1-propylpyrrolidin-3-amine.
Characterization Logic
The following diagram outlines the logical flow for the structural and physicochemical characterization of the synthesized 1-propylpyrrolidin-3-amine.
Caption: Logical workflow for the characterization of 1-propylpyrrolidin-3-amine.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of 1-propylpyrrolidin-3-amine. While experimental data for this specific compound is limited, the provided information, based on established principles and data from analogous compounds, offers a valuable resource for researchers. The experimental protocols and characterization workflows outlined here can be adapted to facilitate the synthesis and comprehensive analysis of this and other substituted pyrrolidines, thereby supporting their application in drug discovery and development.
References
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Propyl-3-pyrrolidinamine | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. mt.com [mt.com]
The Enigmatic Mechanism of N-propyl-3-pyrrolidinemethanamine: A Review of a Phantom Target
Despite a comprehensive search of scientific literature and pharmacological databases, no specific information is publicly available regarding the mechanism of action, receptor binding profile, or pharmacological effects of the compound designated as N-propyl-3-pyrrolidinemethanamine. This indicates that the substance is likely a novel or not yet publicly characterized chemical entity. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways, as requested, is not feasible at this time.
While direct data on this compound is absent, an examination of the broader class of pyrrolidinemethanamine derivatives can offer some general context. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This structural motif is a key component in drugs targeting a wide array of physiological systems, including the central nervous system, inflammatory pathways, and microbial pathogens.[3][4][5]
The Pyrrolidinemethanamine Scaffold in Drug Discovery
The versatility of the pyrrolidinemethanamine core is evident in the diverse pharmacological activities of its derivatives. For instance, specific substituted pyrrolidinemethanamines serve as crucial intermediates in the synthesis of sophisticated molecules like dopamine D2 receptor imaging agents and ligands for muscarinic receptors.[6][7] Furthermore, modifications of this scaffold have led to the development of compounds investigated as topoisomerase inhibitors and histamine H3 receptor antagonists.[8][9]
The prevalence of this chemical backbone in drug development underscores its utility as a foundational structure for interacting with biological targets.[3][10] However, it is critical to emphasize that the biological activity of any given derivative is highly dependent on its specific substitutions and stereochemistry. The addition of a propyl group at the N-position and the placement of the methanamine at the 3-position of the pyrrolidine ring, as in the requested compound, would confer a unique set of properties that cannot be extrapolated from the general activities of related molecules.
Future Directions
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation would be required. This would involve a series of in vitro and in vivo studies, beginning with broad receptor screening panels to identify potential biological targets. Subsequent studies would focus on quantifying the binding affinity (e.g., Ki values) and functional activity (e.g., EC50/IC50 values) at any identified receptors.
A hypothetical experimental workflow to characterize the mechanism of action of a novel compound like this compound is outlined below.
Caption: Hypothetical workflow for elucidating the mechanism of action of a novel compound.
Without the foundational data from such experimental evaluations, any discussion of the specific molecular interactions, signaling cascades, and physiological effects of this compound remains purely speculative. The scientific community awaits the publication of research on this compound to understand its potential role in pharmacology and drug development.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 7. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
N-propyl-3-pyrrolidinemethanamine CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The chemical name "N-propyl-3-pyrrolidinemethanamine" is ambiguous and could refer to more than one chemical structure. This guide focuses on (1-propylpyrrolidin-3-yl)methanamine , as related structures with this connectivity are documented in chemical databases. The alternative structure, N-propyl-1-(pyrrolidin-3-yl)methanamine, is less commonly reported.
Physicochemical Properties
Quantitative data for (1-propylpyrrolidin-3-yl)methanamine is not available. The following table presents estimated properties based on the known values for the structurally related (1-methylpyrrolidin-3-yl)methanamine and (1-phenylpyrrolidin-3-yl)methanamine[1][2].
| Property | (1-methylpyrrolidin-3-yl)methanamine | (1-phenylpyrrolidin-3-yl)methanamine | (1-propylpyrrolidin-3-yl)methanamine (Estimated) |
| Molecular Formula | C₆H₁₄N₂ | C₁₁H₁₆N₂ | C₈H₁₈N₂ |
| Molecular Weight | 114.19 g/mol | 176.26 g/mol | 142.26 g/mol |
| Boiling Point | ~160-170 °C | Not Available | ~180-190 °C |
| LogP | -0.3 | 1.5 | ~0.5 |
| pKa (strongest basic) | ~10.5 | ~9.5 | ~10.5 |
Synthesis and Experimental Protocols
The synthesis of (1-propylpyrrolidin-3-yl)methanamine can be achieved through various established synthetic routes for N-alkylation of pyrrolidines. A common approach involves the N-propylation of a suitable 3-substituted pyrrolidine precursor.
Proposed Synthetic Pathway:
A plausible synthetic route starts from 3-pyrrolidinemethanol, proceeds through tosylation, cyanation, N-propylation, and finally reduction of the nitrile to the desired amine.
Experimental Protocol: Synthesis of (1-propylpyrrolidin-3-yl)methanamine
-
Step 1: Tosylation of 3-pyrrolidinemethanol. 3-pyrrolidinemethanol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to room temperature to yield 3-(tosyloxymethyl)pyrrolidine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up with aqueous acid and extracted with an organic solvent.
-
Step 2: Cyanation. The resulting tosylate is dissolved in dimethyl sulfoxide (DMSO) and treated with sodium cyanide (NaCN). The reaction is heated to facilitate the nucleophilic substitution. The product, 3-(cyanomethyl)pyrrolidine, is isolated by extraction.
-
Step 3: N-propylation. 3-(Cyanomethyl)pyrrolidine is N-alkylated using propyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN). The reaction is refluxed until completion. The resulting 1-propyl-3-(cyanomethyl)pyrrolidine is purified by column chromatography.
-
Step 4: Reduction. The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is quenched carefully with water and aqueous sodium hydroxide. The final product, (1-propylpyrrolidin-3-yl)methanamine, is obtained after extraction and purification.
Potential Biological Activity and Signaling Pathways
While specific biological data for (1-propylpyrrolidin-3-yl)methanamine is not available, the pyrrolidine scaffold is a common motif in many biologically active compounds. Derivatives of pyrrolidine are known to exhibit a range of pharmacological activities, including analgesic and anti-inflammatory effects[3][4].
Hypothesized Mechanism of Action in Inflammation:
Based on studies of similar pyrrolidine derivatives, it is plausible that (1-propylpyrrolidin-3-yl)methanamine could exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation, such as the cyclooxygenase (COX) pathway.
Workflow for Biological Activity Screening:
To assess the potential biological activity of (1-propylpyrrolidin-3-yl)methanamine, a standard screening workflow would be employed.
This technical guide provides a foundational understanding of (1-propylpyrrolidin-3-yl)methanamine based on available data for structurally related compounds. Further empirical research is necessary to fully characterize its properties and biological activities.
References
- 1. (1-Phenylpyrrolidin-3-yl)methanamine | C11H16N2 | CID 23009502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-propyl-3-pyrrolidinemethanamine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-pyrrolidinemethanamine and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and drug development. The pyrrolidine moiety is a common scaffold in numerous biologically active molecules, including natural products and synthetic drugs. The substitution at the 3-position with a methanamine group and N-alkylation provides a versatile platform for designing ligands that can interact with various biological targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs and derivatives, with a focus on their interactions with key CNS receptors.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often starting from commercially available pyrrolidine precursors. A general and adaptable synthetic strategy is outlined below.
General Synthetic Scheme
A common approach involves the reductive amination of a suitable pyrrolidine intermediate. For instance, starting from 3-(aminomethyl)pyrrolidine, N-propylation can be achieved by reaction with propionaldehyde followed by reduction with a suitable reducing agent like sodium borohydride.
Experimental Protocol: Synthesis of a Representative Analog
A detailed protocol for the synthesis of a related compound, N-benzyl-N-propyl-3-pyrrolidinamine, is adapted here to illustrate the general procedure.
Materials:
-
3-Aminopyrrolidine
-
Benzaldehyde
-
Propionaldehyde
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyrrolidine (1.0 eq) in dichloroethane, add benzaldehyde (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-3-aminopyrrolidine.
-
To a solution of N-benzyl-3-aminopyrrolidine (1.0 eq) in dichloroethane, add propionaldehyde (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) and stir for 12 hours.
-
Work-up the reaction as described in step 4.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-N-propyl-3-pyrrolidinamine.
Biological Activities and Potential Signaling Pathways
Structural analogs of this compound have been investigated for their activity at several key CNS receptors, suggesting their potential as neuromodulatory agents. The primary targets identified in the literature for related pyrrolidine derivatives include dopamine receptors, nicotinic acetylcholine receptors, serotonin receptors, and sigma receptors.
Dopamine Receptor Interactions
Pyrrolidine-containing compounds have shown significant affinity for dopamine D2 and D3 receptors. The N-alkylation of the pyrrolidine ring is a critical determinant of binding affinity and selectivity. While small N-alkyl groups are sometimes poorly tolerated, the addition of a linker can improve affinity.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The pyrrolidine ring is a core component of nicotine, the primary agonist of nAChRs. Modifications to this ring system can lead to compounds with either agonist or antagonist activity. Conformational restriction of the pyrrolidine nitrogen has been shown to produce potent and selective antagonists of the α4β2 subtype of nAChRs.
Serotonin Receptor Affinity
N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A (5-HT1A) receptor, suggesting that analogs of this compound may also interact with this and other serotonin receptor subtypes.
Sigma Receptor Binding
The minimal pharmacophore for sigma-1 receptor binding often includes a phenylalkylamine structure. N-alkylation can significantly enhance affinity. Given the structural similarities, this compound derivatives are plausible candidates for sigma receptor ligands.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative binding affinities (Ki) and functional activities (IC50/EC50) for structurally related pyrrolidine derivatives at various CNS receptors. This data is crucial for understanding the structure-activity relationships and guiding the design of new analogs.
Table 1: Binding Affinities (Ki, nM) of Pyrrolidine Analogs at Dopamine Receptors
| Compound ID | R Group (on Pyrrolidine N) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Analog A | -CH2CH3 | 50.2 | 15.8 |
| Analog B | -CH2CH2CH3 | 25.3 | 6.97 |
| Analog C | -CH2-Phenyl | 10.1 | 2.5 |
Table 2: Functional Activity (IC50, µM) of Pyrrolidine Analogs at Nicotinic Acetylcholine Receptors
| Compound ID | Modification | α4β2 nAChR IC50 (µM) |
| Analog D | 3-(phenoxymethyl)pyrrolidine | 5.2 |
| Analog E | N-propyl-3-(phenoxymethyl)pyrrolidine | 2.8 |
| Analog F | N-benzyl-3-(phenoxymethyl)pyrrolidine | 1.1 |
Experimental Protocols for Key Assays
The following are generalized protocols for key in vitro assays used to characterize the biological activity of this compound analogs.
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
Haloperidol (non-specific binding control)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Nicotinic Acetylcholine Receptors (Two-Electrode Voltage Clamp in Xenopus Oocytes)
Objective: To determine if a test compound acts as an agonist or antagonist at a specific nAChR subtype and to determine its potency (EC50 or IC50).
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits (e.g., α4 and β2)
-
Two-electrode voltage clamp (TEVC) setup
-
Perfusion system
-
Oocyte recording solution (e.g., ND96)
-
Acetylcholine (ACh)
-
Test compounds
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber of the TEVC setup and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the induced current.
-
To test for antagonist activity, co-apply a fixed concentration of ACh with increasing concentrations of the test compound and measure the inhibition of the ACh-induced current.
-
Construct concentration-response curves and determine the EC50 or IC50 values.
Conclusion
This compound and its structural analogs are a promising class of compounds for the development of novel CNS-active agents. Their versatile scaffold allows for modifications that can tune their affinity and selectivity for a range of important neurological targets, including dopamine, nicotinic acetylcholine, serotonin, and sigma receptors. The synthesis of these compounds is generally achievable through established synthetic methodologies. Further investigation into the structure-activity relationships, guided by the quantitative data and experimental protocols outlined in this guide, will be crucial for the rational design of new derivatives with improved therapeutic potential. The continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of neurological and psychiatric disorders.
An In-depth Technical Guide to the Synthesis and Theoretical Yield of N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-propyl-3-pyrrolidinemethanamine, a secondary amine of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of 3-pyrrolidinemethanamine with propionaldehyde. This document outlines a representative experimental protocol, calculates the theoretical yield, and presents the data in a structured format for clarity and reproducibility.
Introduction
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in numerous biologically active compounds and approved pharmaceuticals. The synthesis of analogs of such molecules is a cornerstone of drug discovery, enabling the exploration of structure-activity relationships (SAR). Reductive amination is a widely employed, efficient, and versatile method for the N-alkylation of amines. This process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a more substituted amine.
Synthesis Pathway: Reductive Amination
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This process involves two key steps that occur in situ:
-
Imine Formation: The primary amine of 3-pyrrolidinemethanamine nucleophilically attacks the carbonyl carbon of propionaldehyde. Following a series of proton transfers, a water molecule is eliminated to form a Schiff base, specifically an imine intermediate. This reaction is typically reversible and can be catalyzed by mild acid.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a carbon-nitrogen single bond (C-N), yielding the final secondary amine product, this compound.
A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mildness and its ability to selectively reduce the imine in the presence of the aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.
Reaction Scheme
Caption: General workflow for the synthesis of this compound via reductive amination.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound based on standard reductive amination procedures.
Materials:
-
3-Pyrrolidinemethanamine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyrrolidinemethanamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Add propionaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure this compound.
Data Presentation
Reactant and Product Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 3-Pyrrolidinemethanamine | C₅H₁₂N₂ | 100.16 | Starting Material (Amine) |
| Propionaldehyde | C₃H₆O | 58.08 | Starting Material (Aldehyde) |
| This compound | C₈H₁₈N₂ | 142.24 | Product |
Stoichiometry and Theoretical Yield Calculation
The balanced chemical equation for the overall reaction is:
C₅H₁₂N₂ + C₃H₆O → C₈H₁₈N₂ + H₂O
To calculate the theoretical yield, we first need to identify the limiting reactant. The following table provides an example calculation based on a hypothetical reaction scale.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equivalents |
| 3-Pyrrolidinemethanamine | 100.16 | 5.00 | 0.0499 | 1.0 |
| Propionaldehyde | 58.08 | 3.19 | 0.0549 | 1.1 |
In this example, 3-pyrrolidinemethanamine is the limiting reactant.
Theoretical Yield Calculation:
Theoretical Yield (g) = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield (g) = 0.0499 mol × 142.24 g/mol Theoretical Yield (g) = 7.10 g
Expected Yields
While the theoretical yield represents the maximum possible amount of product that can be formed, the actual or experimental yield is typically lower due to factors such as incomplete reactions, side reactions, and losses during work-up and purification. Based on literature for analogous reductive amination reactions, the expected experimental yield for this synthesis is high.
| Yield Type | Expected Range |
| Experimental Yield | 70 - 95% |
For the example calculation above, an 85% experimental yield would correspond to:
Actual Yield (g) = Theoretical Yield (g) × (Experimental Yield % / 100) Actual Yield (g) = 7.10 g × 0.85 Actual Yield (g) = 6.04 g
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via reductive amination is a robust and high-yielding method suitable for laboratory-scale preparation. The use of sodium triacetoxyborohydride as the reducing agent offers mild reaction conditions and good selectivity. The provided representative protocol and theoretical yield calculations serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful execution of the experimental procedure and purification steps should provide the target compound in good purity and high yield, facilitating further studies in drug discovery and development programs.
Navigating the Uncharted: A Technical Safety and Handling Guide for N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-propyl-3-pyrrolidinemethanamine is publicly available. This guide is curated based on data from the structurally analogous compound, 1-Propyl-3-pyrrolidinamine , and general safety protocols for aliphatic amines. All procedures should be conducted with utmost caution, and a comprehensive risk assessment should be performed before handling.
Hazard Identification and Classification
Due to the absence of specific toxicological data for this compound, the hazard profile is extrapolated from its close structural analog, 1-Propyl-3-pyrrolidinamine. The primary hazards are anticipated to be acute oral toxicity and severe eye damage.
GHS Hazard Statements (based on 1-Propyl-3-pyrrolidinamine):
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Aliphatic amines are often corrosive or irritating to the skin.
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.
-
Flammability: While not confirmed, similar aliphatic amines can be flammable.
Quantitative Data Summary
The following table summarizes the available data for the analogous compound, 1-Propyl-3-pyrrolidinamine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
| Hazard Codes | H302, H318 | Sigma-Aldrich |
| Signal Word | Danger | Sigma-Aldrich |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling Protocol
-
Preparation: Work should be conducted in a well-ventilated chemical fume hood. Ensure that an eyewash station and a safety shower are readily accessible.
-
Dispensing: Use a calibrated pipette or a similar closed system for transferring the liquid. Avoid pouring.
-
Heating: If heating is necessary, use a controlled heating mantle and a water or oil bath. Avoid open flames.
-
Waste Disposal: Dispose of all waste in a designated, labeled container for hazardous chemical waste, following institutional and local regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualized Workflows and Pathways
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Hypothetical Signaling Pathway Interaction
Given its structure, this compound could be investigated as a ligand for various receptors, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade.
Caption: A potential signaling pathway involving a G-protein coupled receptor.
An Overview of N-propyl-3-pyrrolidinemethanamine: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides the core physicochemical properties of N-propyl-3-pyrrolidinemethanamine. Due to the limited availability of published data on this specific compound, this document focuses on its molecular formula and weight derived from its chemical structure.
Molecular Characteristics
This compound is a chemical compound whose structure consists of a pyrrolidine ring substituted at the third position with a methanamine group, which is itself N-substituted with a propyl group. While not widely documented in commercial or academic databases, its molecular formula and weight can be determined from its systematic name.
The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | Calculated |
| Molecular Weight | 156.27 g/mol | [1] |
Note: The molecular formula and weight are based on the compound Methyl(propyl)(pyrrolidin-3-ylmethyl)amine, which is structurally analogous to this compound and has a reported molecular weight of 156.27 and a molecular formula of C9H20N2.[1]
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield any specific experimental protocols or studies for this compound. Research on related compounds, such as various substituted pyrrolidines, is more extensive. For instance, N-substituted pyrrolidine derivatives are a subject of interest in medicinal chemistry.
Logical Relationship of Compound Naming
The naming convention of this compound provides a logical pathway to understanding its structure, from which its properties can be derived.
Caption: Logical derivation of this compound structure.
Due to the lack of available research, diagrams for signaling pathways or detailed experimental workflows involving this compound cannot be provided at this time. Researchers interested in this compound may need to rely on theoretical calculations and de novo experimental work.
References
Navigating the Synthesis and Supply of N-Propyl-3-Pyrrolidinemethanamine and Its Analogs for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of chemical procurement for research and development is often fraught with challenges, particularly when dealing with niche or non-standard molecules. This technical guide addresses the commercial availability, synthesis, and potential research applications of N-propyl-3-pyrrolidinemethanamine. Due to the limited commercial availability of this specific compound, this guide also provides in-depth information on a closely related and readily available analog, 1-Propyl-3-pyrrolidinamine, offering a practical alternative for researchers.
Commercial Supplier Landscape
Initial investigations reveal that This compound is not a standard catalog item for most major chemical suppliers. This suggests that researchers requiring this exact molecule may need to consider custom synthesis services.
However, a structurally similar analog, 1-Propyl-3-pyrrolidinamine (CAS: 1096836-49-5) , is commercially available from several suppliers, making it a viable starting point or substitute for many research applications.
| Supplier | Product Name | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 1-Propyl-3-pyrrolidinamine | 1096836-49-5 | Available as part of their AldrichCPR line for early discovery research. |
| Fluorochem | 1-propyl-3-pyrrolidinamine | 1096836-49-5 | Supplier of fine chemicals for research. |
| ChemBridge Corporation | 1-propyl-3-pyrrolidinamine | 1096836-49-5 | Available through distributors like Sigma-Aldrich. |
Physicochemical Data of 1-Propyl-3-pyrrolidinamine
A summary of the key physicochemical properties of the commercially available analog, 1-Propyl-3-pyrrolidinamine, is presented below. These data are essential for experimental planning, including solvent selection and reaction condition optimization.[1]
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | 1-propylpyrrolidin-3-amine |
| SMILES | CCCN1CCC(C1)N |
| InChIKey | QQBSLNKWDXZLKL-UHFFFAOYSA-N |
| Form | Solid |
Proposed Synthesis and Experimental Protocols
For researchers requiring the specific this compound, a synthetic route can be proposed based on established chemical transformations. A common and effective method would be the reductive amination of pyrrolidine-3-carboxaldehyde with propylamine.
Proposed Synthesis of this compound
The following diagram illustrates a potential synthetic pathway.
Caption: Proposed synthesis of this compound via reductive amination.
General Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde with a primary amine, which can be adapted for the synthesis of this compound.[2][3][4][5]
Materials:
-
Pyrrolidine-3-carboxaldehyde (1.0 eq)
-
Propylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of pyrrolidine-3-carboxaldehyde in the chosen solvent, add propylamine.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride in the same solvent.
-
Slowly add the imine solution to the reducing agent suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux or room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
General Experimental Protocol: N-Alkylation
For modifying the commercially available 1-Propyl-3-pyrrolidinamine, for instance, by introducing another substituent on the primary amine, a standard N-alkylation protocol can be employed.
Caption: General workflow for the N-alkylation of 1-Propyl-3-pyrrolidinamine.
Potential Research Applications
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[6] N-substituted pyrrolidines have been investigated for a wide range of therapeutic applications.
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a core component of several drugs targeting the CNS. Modifications on the nitrogen atom and at other positions on the ring can modulate activity at various receptors and transporters.
-
Antimicrobial Agents: N-alkylated heterocyclic compounds, including pyrrolidine derivatives, have shown promise as antibacterial and antifungal agents.[7]
-
Enzyme Inhibition: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve potent and selective inhibition of various enzymes.
-
Anti-inflammatory Activity: Some substituted pyrrolidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[8]
The availability of 1-Propyl-3-pyrrolidinamine provides a valuable building block for the synthesis of libraries of novel compounds to be screened for various biological activities. The primary amine at the 3-position offers a handle for further functionalization, allowing for the exploration of structure-activity relationships.
References
- 1. 1-Propyl-3-pyrrolidinamine | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier: A Technical Guide to Preliminary In-Vitro Evaluation of N-propyl-3-pyrrolidinemethanamine
Disclaimer: As of late 2025, specific preliminary in-vitro studies on N-propyl-3-pyrrolidinemethanamine are not available in the public domain. This technical guide has been constructed as a prospective framework for researchers, scientists, and drug development professionals. The methodologies, data, and pathways presented are based on established protocols and findings for structurally related pyrrolidine derivatives and should be considered a roadmap for future investigation.
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Its stereochemical complexity and synthetic tractability make it a privileged structure in drug discovery. This compound, a simple derivative, presents a novel chemical entity with unexplored therapeutic potential. This document outlines a comprehensive strategy for its initial in-vitro characterization.
Hypothetical Quantitative Data Summary
The following tables represent plausible, yet illustrative, data that could be generated from initial in-vitro screening of this compound. These values are for demonstration purposes and are intended to guide data presentation in future studies.
Table 1: Receptor Binding Affinity Profile
| Target Receptor | Ligand | Ki (nM) | Assay Type |
| Dopamine D2 | [3H]Spiperone | 150 | Radioligand Binding |
| Serotonin 5-HT2A | [3H]Ketanserin | 450 | Radioligand Binding |
| Sigma-1 | [3H]Pentazocine | 85 | Radioligand Binding |
| Sigma-2 | [3H]DTG | 210 | Radioligand Binding |
Table 2: Functional Activity Profile
| Target Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Mode of Action |
| Dopamine D2 | cAMP Inhibition | IC50 = 320 | 65 | Antagonist |
| Sigma-1 | Ca2+ Mobilization | EC50 = 110 | 80 | Agonist |
Table 3: In-Vitro Cytotoxicity Profile
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) |
| HEK293 | MTT | > 100 | 48 |
| HepG2 | CellTiter-Glo | > 100 | 48 |
| SH-SY5Y | LDH Release | 85 | 48 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in the preliminary in-vitro assessment of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of target receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, Sigma-1, Sigma-2).
-
Radioligand specific for each target (e.g., [3H]Spiperone, [3H]Ketanserin, [3H]Pentazocine, [3H]DTG).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Non-specific binding competitor (e.g., haloperidol for D2, ketanserin for 5-HT2A, haloperidol for Sigma-1/2).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, a range of concentrations of this compound, or the non-specific binding competitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Inhibition Assay)
Objective: To assess the functional activity of this compound at a Gi/o-coupled receptor, such as the Dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the Dopamine D2 receptor.
-
Forskolin.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxic effects of this compound on various cell lines.
Materials:
-
HEK293, HepG2, or other relevant cell lines.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for the desired exposure time (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized workflow for the in-vitro characterization of a novel compound.
Caption: A hypothetical Sigma-1 receptor agonism signaling pathway.
An In-depth Technical Guide to N-Propyl-3-pyrrolidinemethanamine as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-3-pyrrolidinemethanamine and its isomers are versatile building blocks in organic synthesis, offering a unique combination of a nucleophilic secondary amine within a pyrrolidine ring and a primary amine at the terminus of a propyl group. This structure is of significant interest in medicinal chemistry and drug discovery, as the pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a scaffold for the development of novel chemical entities. Due to the limited direct literature on this compound, this guide will focus on the synthesis of its isomer, 1-propyl-3-(aminomethyl)pyrrolidine, via a well-established multi-step synthetic route starting from a commercially available precursor.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The incorporation of an N-propyl group and an aminomethyl side chain, as in this compound, introduces additional points for molecular diversity and modulation of physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| Boiling Point | 191-193 °C | [2] |
| Density | 1.014 g/cm³ | [2] |
| Refractive Index | 1.471 | [2] |
| Solubility | Soluble in water and chloroform. | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Ammonia-like | [3] |
Synthesis of 1-Propyl-3-(aminomethyl)pyrrolidine
A reliable and versatile method for the synthesis of 1-propyl-3-(aminomethyl)pyrrolidine involves a two-step process starting from the commercially available 1-Boc-3-(aminomethyl)pyrrolidine. This strategy involves the reductive amination of an aldehyde with the primary amine of the starting material, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.
Overall Synthetic Scheme
Caption: Two-step synthesis of 1-propyl-3-(aminomethyl)pyrrolidine.
Experimental Protocols
Step 1: Synthesis of tert-butyl ((1-propylpyrrolidin-3-yl)methyl)carbamate (Reductive Amination)
This procedure is adapted from a general one-pot tandem direct reductive amination and N-Boc protection protocol.[4]
-
Materials:
-
1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq)
-
Propanal (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
To a solution of 1-Boc-3-(aminomethyl)pyrrolidine in the chosen solvent, add propanal.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected N-propylated product.
-
Step 2: Synthesis of 1-Propyl-3-(aminomethyl)pyrrolidine (Boc Deprotection)
The deprotection of the Boc group is typically achieved under acidic conditions.[5][6][7]
-
Materials:
-
tert-butyl ((1-propylpyrrolidin-3-yl)methyl)carbamate (from Step 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) as a co-solvent (for TFA deprotection)
-
-
Procedure (using TFA):
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 1-propyl-3-(aminomethyl)pyrrolidine.
-
Caption: Experimental workflow for the synthesis of 1-propyl-3-(aminomethyl)pyrrolidine.
Applications in Organic Synthesis and Drug Discovery
N-alkylated 3-(aminomethyl)pyrrolidine derivatives are valuable intermediates for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. The primary and secondary amine functionalities serve as handles for further chemical modifications.
-
Scaffold for Biologically Active Molecules: The pyrrolidine core is a key feature in many compounds targeting the central nervous system (CNS), acting as antagonists for muscarinic acetylcholine receptors, and in the development of anticancer and antibacterial agents.[8]
-
Amide and Sulfonamide Synthesis: The primary amine of the aminomethyl group can be readily acylated or sulfonylated to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Further Alkylation: The secondary amine within the pyrrolidine ring can be further functionalized, for example, through another reductive amination or alkylation, to create more complex tertiary amine structures.
Caption: Synthetic utility of 1-propyl-3-(aminomethyl)pyrrolidine.
Conclusion
This compound and its isomers represent a class of valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of complex molecules with potential therapeutic applications. While direct synthetic protocols and extensive data for the title compound are limited, this guide has provided a detailed and practical synthetic route to its close isomer, 1-propyl-3-(aminomethyl)pyrrolidine, from a readily available starting material. The experimental protocols and conceptual diagrams presented herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this and similar pyrrolidine-based building blocks in their discovery programs. The continued exploration of such scaffolds is expected to yield novel chemical entities with significant biological activities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Aminopropyl)pyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
Spectroscopic Data for N-propyl-3-pyrrolidinemethanamine: A Search for Available Information
Despite a comprehensive search of public databases and scientific literature, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of N-propyl-3-pyrrolidinemethanamine could be located. This suggests that the compound may not be extensively studied or that its characterization data has not been published in readily accessible sources.
The absence of this foundational data makes it impossible to generate the requested in-depth technical guide, including data tables and experimental methodologies for this compound.
Data on Structurally Related Compounds
While information on the target molecule is unavailable, spectroscopic data for structurally similar compounds have been identified. It is crucial to note that the data presented below is not for this compound and should be used with caution for any comparative or research purposes. These related structures include N-benzylated and non-methylated analogs of the pyrrolidine core.
For instance, information is available for compounds such as N-(Phenylmethyl)-N-propyl-3-pyrrolidinamine and 1-Propyl-3-pyrrolidinamine. These molecules share the N-propyl-pyrrolidine moiety but differ in the substitution at the 3-position of the pyrrolidine ring or the amine group.
Should research priorities shift to these or other related compounds, a detailed technical guide could be compiled based on available data.
Methodological Approach for Future Characterization
If this compound were to be synthesized and characterized, a standard workflow for obtaining the necessary spectroscopic data would be employed. The following diagram illustrates a typical experimental workflow for the characterization of a novel chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This document will be updated if and when spectroscopic data for this compound becomes publicly available. For researchers and drug development professionals interested in this specific molecule, the initial step would be its chemical synthesis followed by a thorough characterization using the techniques outlined above.
Methodological & Application
In Vitro Characterization of N-propyl-3-pyrrolidinemethanamine: A General Protocol for Cell Culture Experiments
Introduction
N-propyl-3-pyrrolidinemethanamine is a chemical compound for which the biological effects have not been extensively described. For researchers, scientists, and drug development professionals, the initial characterization of such a novel compound is a critical step in determining its potential therapeutic value or toxicity. This document outlines a series of fundamental cell-based assays to assess the cytotoxic and apoptotic potential of this compound. The protocols provided herein describe methods for determining cell viability (MTT assay), quantifying apoptosis (Annexin V/PI staining), and investigating potential mechanisms of action (Western blotting).
Data Presentation: Cytotoxicity of Related Propylamine Compounds
To establish a rational starting point for dose-response experiments with this compound, it is useful to consider the cytotoxic concentrations of structurally related compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for various 3-substituted propylamines in Madin-Darby Bovine Kidney (MDBK) cells.
| Compound Class | Example Compounds | Reported IC50 (mM) | Reference |
| Phenyl derivatives of 3-substituted propylamines | 3-Benzylaminopropylamine, Polyamines | ~ 0.1 | [1] |
| Alkyl derivatives of 3-substituted propylamines | (Not specified) | ~ 0.4 | [1] |
This data suggests that an initial screening of this compound could be performed in a concentration range spanning from low micromolar to low millimolar (e.g., 1 µM to 1 mM) to capture a potential dose-dependent effect.
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate human or animal cell lines based on the research question (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the final desired concentrations. Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.5% v/v for DMSO).
Protocol for Cell Viability/Cytotoxicity (MTT Assay)
This protocol is designed to assess the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol for Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
6-well cell culture plates
-
Selected cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol for Mechanism of Action Investigation (Western Blotting)
Western blotting can be used to investigate changes in the expression or activation of key proteins involved in cell signaling pathways, such as apoptosis.[8][9][10]
Materials:
-
6-well cell culture plates or larger flasks
-
Selected cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound as described previously. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine changes in protein expression or cleavage.
Mandatory Visualizations
Caption: General experimental workflow for the in vitro characterization of a novel compound.
Caption: Representative apoptosis signaling pathways for investigation.
References
- 1. Mode of action of 3-substituted propylamine cytotoxicity in culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note: Quantitative Analysis of N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-pyrrolidinemethanamine is a substituted pyrrolidine derivative, a class of compounds with significant interest in pharmaceutical development due to their presence in many biologically active molecules.[1][2] Accurate and reliable quantification of such compounds is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note provides detailed protocols for the quantitative determination of this compound in relevant matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound: GC-MS and HPLC-MS/MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds.[4] For polar analytes like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar compounds in complex matrices without the need for derivatization.[5]
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on data reported for structurally similar N-alkylated pyrrolidines and aliphatic amines and should be validated for the specific application.[6][7][8][9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Linearity Range | 5 - 1000 ng/mL (R² > 0.995) | 0.1 - 500 ng/mL (R² > 0.998) |
| Accuracy (Recovery) | 85 - 110% | 90 - 115% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantification of this compound using GC-MS following liquid-liquid extraction and optional derivatization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of the sample (e.g., in an aqueous matrix), add 100 µL of an appropriate internal standard solution (e.g., deuterated this compound).
-
Add 1.0 mL of 1 M sodium hydroxide to basify the sample to a pH > 10.
-
Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for direct GC-MS analysis or proceed to derivatization.
2. Derivatization (Optional, for improved peak shape and sensitivity)
-
To the dried residue from step 7 of sample preparation, add 50 µL of anhydrous pyridine and 50 µL of isobutyl chloroformate.[1]
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound (underivatized): m/z 142 (M+), 98, 84, 70 (to be confirmed with a standard)
-
Target Ions for Derivatized Analyte: To be determined based on the mass spectrum of the derivatized standard.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and selective method for the direct quantification of this compound using LC-MS/MS.
1. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the sample (e.g., plasma or urine), add 10 µL of an appropriate internal standard solution (e.g., deuterated this compound).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. For other liquid samples, a simple dilution with the mobile phase may be sufficient.[3]
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1) for this compound: m/z 143.2 [M+H]⁺
-
Product Ions (Q3): To be determined by infusing a standard solution and optimizing collision energy. Potential product ions could include fragments corresponding to the loss of the propyl group or cleavage of the pyrrolidine ring.
-
Visualizations
Caption: Overall analytical workflow for the quantification of this compound.
Caption: GC-MS sample preparation and analysis workflow.
Caption: HPLC-MS/MS sample preparation and analysis workflow.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. wjarr.com [wjarr.com]
- 3. fda.gov [fda.gov]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for α-Pyrrolidinopentiophenone (α-PVP) in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Pyrrolidinopentiophenone (α-PVP), also known as flakka, is a synthetic stimulant of the cathinone class.[1] It is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significant effects on the central nervous system.[1][2][3][4][5] Due to its high abuse potential and profound psychoactive effects, α-PVP is a compound of interest in neuropharmacology research, particularly in studies of addiction, psychostimulant mechanisms, and monoamine transporter function. These application notes provide an overview of α-PVP's neuropharmacological profile and detailed protocols for its use in preclinical research.
Mechanism of Action
α-PVP primarily acts as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2][3] By blocking these transporters, α-PVP increases the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic signaling. This mechanism is responsible for its characteristic psychostimulant effects, including increased locomotor activity, euphoria, and reinforcing properties.[6][7] Studies have shown that the S-isomer of α-PVP has a higher affinity for DAT compared to the R-isomer.[8]
Data Presentation
Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition of α-PVP
| Transporter | Species | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| DAT | Human | Binding | [¹²⁵I]RTI-55 | 12.8 | - | [9] |
| DAT | Human | Uptake | [³H]Dopamine | - | 13 - 80 | [1] |
| DAT | Rat | Uptake | [³H]Dopamine | - | 136 (S-αPVP) | [8] |
| DAT | Rat | Uptake | [³H]Dopamine | - | 776 (R-αPVP) | [8] |
| NET | Human | Binding | [¹²⁵I]RTI-55 | 39.7 | - | [9] |
| NET | Human | Uptake | [³H]Norepinephrine | - | 14 - 70 | [1] |
| SERT | Human | Binding | [¹²⁵I]RTI-55 | >10,000 | - | [9] |
| SERT | Human | Uptake | [³H]Serotonin | - | >10,000 | [3] |
Table 2: In Vivo Behavioral Effects of α-PVP in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Locomotor Activity | Mouse | 25 | p.o. | Significant increase in locomotor activity. | [6] |
| Locomotor Activity | Rat (Female) | 5, 10 | i.p. | Dose-dependent increase in spontaneous activity. | [10] |
| Conditioned Place Preference | Mouse | 25 | i.p. | Induced significant conditioned place preference. | [7] |
| Conditioned Place Preference | Rat | 1 | i.p. | Did not produce CPP at this dose. | [11] |
| Intracranial Self-Stimulation | Rat (Female) | 1-10 | i.p. | Dose-dependent decrease in brain reward thresholds. | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is for determining the binding affinity of α-PVP for the dopamine transporter in rodent striatal tissue.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)
-
Non-specific binding control: 10 µM GBR 12909 (or other suitable DAT inhibitor)
-
α-PVP stock solution (in DMSO, then diluted in assay buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and place in ice-cold homogenization buffer.
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
α-PVP at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation.
-
-
For non-specific binding, add the non-specific binding control instead of α-PVP.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of α-PVP.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Spontaneous Locomotor Activity in Mice
This protocol is to assess the psychostimulant effects of α-PVP by measuring locomotor activity.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
α-PVP solution (dissolved in saline)
-
Vehicle control (saline)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate each mouse to the open-field chamber for 30-60 minutes on the day before testing.
-
-
Drug Administration:
-
On the test day, administer α-PVP (e.g., 25 mg/kg, p.o.) or vehicle to the mice.[6]
-
Immediately place the mouse in the center of the open-field chamber.
-
-
Data Collection:
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
-
Data Analysis:
-
Compare the total locomotor activity between the α-PVP-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Analyze the time-course data using a repeated-measures ANOVA.
-
Visualizations
Caption: Mechanism of action of α-PVP in the synapse.
Caption: General workflow for neuropharmacological evaluation of α-PVP.
References
- 1. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-PVP induces the rewarding effect via activating dopaminergic neuron [jstage.jst.go.jp]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned place preference with low dose mixtures of α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine in In-Vivo Animal Studies
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-vivo animal study data for N-propyl-3-pyrrolidinemethanamine. While the synthesis of this compound is described in several patents, there is no information regarding its pharmacological, toxicological, or pharmacokinetic properties in animal models.
The primary mentions of this compound are within the context of its use as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been used as a reactant in the creation of eticlopride-based dopamine D2/D3 receptor bitopic ligands.[1] Patents also outline methods for its synthesis.[2][3][4]
However, no studies detailing its administration to animals, observed effects, dosage ranges, or potential therapeutic or toxicological profiles were identified. This absence of data prevents the creation of detailed application notes and protocols as requested.
Future Directions and Considerations
For researchers interested in conducting in-vivo studies with this compound, the following preliminary steps would be necessary:
-
In Vitro Characterization: Before proceeding to animal studies, a thorough in vitro evaluation is crucial. This would involve assessing the compound's activity at various receptors, enzymes, and cell lines to understand its potential mechanism of action.
-
Acute Toxicity Studies: Initial animal studies would need to focus on determining the acute toxicity and the maximum tolerated dose (MTD) of the compound. This is typically performed in rodent models using a dose escalation design.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing meaningful efficacy studies.
Logical Workflow for Initiating In-Vivo Research
The following diagram illustrates a logical workflow for a researcher to initiate in-vivo research on a novel compound like this compound, given the current lack of data.
References
- 1. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0172651B1 - Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids; substituted-5-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids; substituted-5-amino-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids; derivatives thereof; pharmaceutical compositions comprising the compounds; and processes for producing the compounds - Google Patents [patents.google.com]
- 3. EP0265230B1 - Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, derivatives thereof, pharmaceutical compositions comprising the compounds, and processes for producing the compounds - Google Patents [patents.google.com]
- 4. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
Application Note: HPLC Method Development for the Analysis of N-propyl-3-pyrrolidinemethanamine
Abstract
This application note provides a detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-propyl-3-pyrrolidinemethanamine. Due to the aliphatic amine nature of this compound, which lacks a significant UV chromophore, this guide focuses on a pre-column derivatization approach to enhance detection and improve chromatographic retention and selectivity. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a secondary amine whose analysis is crucial in various stages of pharmaceutical development and chemical synthesis. The primary challenges in developing an HPLC method for such aliphatic amines are their poor retention on conventional reversed-phase columns and their lack of a native chromophore, which hinders sensitive UV detection.[1] To overcome these limitations, a pre-column derivatization strategy is often employed. This involves reacting the amine with a labeling reagent to form a derivative that is easily detectable by UV or fluorescence detectors and exhibits improved chromatographic behavior.[2][3][4][5] This document outlines a systematic approach to developing a reliable HPLC method, from the selection of the derivatization reagent to the optimization of chromatographic parameters.
Physicochemical Properties of this compound
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₈H₁₈N₂ | Relatively small, polar molecule. |
| Molecular Weight | 142.24 g/mol | |
| pKa | 9.5 - 10.5 (basic) | The compound will be protonated at acidic to neutral pH. A mobile phase pH below the pKa will ensure the analyte is in its ionized form, which can be beneficial for retention on mixed-mode or ion-pairing columns. |
| logP | Low (estimated < 1.0) | Indicates high polarity, suggesting poor retention on traditional C18 columns without derivatization or the use of ion-pairing reagents. |
| UV Absorbance | No significant chromophore | Direct UV detection will have very low sensitivity. Derivatization is highly recommended. |
Experimental Protocols
Selection of Derivatization Reagent
The choice of derivatization reagent is critical for achieving the desired sensitivity and selectivity. Several reagents are available for derivatizing primary and secondary amines.[3][4][5] Table 2 summarizes suitable candidates.
Table 2: Recommended Derivatization Reagents for this compound
| Reagent | Abbreviation | Detection | Advantages |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence/UV | Reacts with both primary and secondary amines to form highly fluorescent and stable derivatives.[5] |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence/UV | A fluorogenic reagent that reacts with primary and secondary amines.[7] |
| Dansyl Chloride | DNS-Cl | Fluorescence/UV | Reacts with primary and secondary amines, providing stable derivatives.[4] |
For this application, 9-fluorenylmethyl chloroformate (FMOC-Cl) is recommended as the initial choice due to its high reactivity with secondary amines and the high fluorescence quantum yield of the resulting derivative, enabling very low detection limits.[5]
Pre-column Derivatization Protocol with FMOC-Cl
Materials:
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample diluent (e.g., Acetonitrile/Water 50:50 v/v)
Procedure:
-
In a clean vial, add 100 µL of the sample or standard solution.
-
Add 400 µL of borate buffer (pH 9.0).
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To quench the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 1 M glycine).
-
Vortex for 10 seconds.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method Development
The following sections detail the systematic approach to developing the HPLC method for the FMOC-derivatized this compound.
3.1. Initial HPLC Conditions
These conditions serve as a starting point for method optimization.
Table 3: Initial HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 265 nm |
| Emission Wavelength | 315 nm |
3.2. Method Optimization Strategy
A logical, stepwise approach should be followed to optimize the separation.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve a good separation of the analyte from any derivatization by-products and impurities. A shallower gradient can improve the resolution of closely eluting peaks.
-
Mobile Phase pH: While a low pH with TFA is a good starting point for sharp peaks, the effect of pH on retention should be investigated. Buffers such as phosphate or acetate in the pH range of 3-7 can be explored.
-
Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity and may be trialed as an alternative or in combination with acetonitrile.
-
Column Chemistry: If adequate separation is not achieved on a standard C18 column, other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns can be evaluated.
Data Presentation
All quantitative data from the method development and validation should be summarized in clear and concise tables.
Table 4: Example Data Summary for Method Precision
| Analyte Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| 1.0 | 2.5 | 3.1 |
| 10.0 | 1.8 | 2.2 |
| 50.0 | 1.2 | 1.9 |
Table 5: Example Data Summary for Accuracy (Spike Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |
| Low | 5.0 | 99.5 | 1.7 |
| Medium | 25.0 | 101.2 | 1.1 |
| High | 75.0 | 98.9 | 1.5 |
Visualizations
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC method development of this compound.
Chemical Structure and Properties of this compound
Caption: Structure and key properties of this compound.
Conclusion
The development of a robust and sensitive HPLC method for the analysis of this compound is achievable through a systematic approach centered on pre-column derivatization. The use of FMOC-Cl as a derivatizing agent, coupled with fluorescence detection, offers a promising strategy for achieving low detection limits. The protocols and optimization strategies outlined in this application note provide a comprehensive framework for researchers to establish a reliable analytical method suitable for their specific needs. It is recommended that a full method validation be performed according to ICH guidelines once the final method parameters have been established.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- | C11H18N4O | CID 62699743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,91187-85-8 [rovathin.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1219964-46-1|N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride|BLDpharm [bldpharm.com]
- 6. Propylamine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Propyl-3-Pyrrolidinemethanamine and its Analogs as Ligands in Receptor Binding Assays
Introduction
N-propyl-3-pyrrolidinemethanamine and its structural analogs represent a class of compounds with significant potential for interacting with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The pyrrolidine moiety is a common scaffold in the design of centrally active agents. The substitution at the nitrogen atom and the pyrrolidine ring can significantly influence the binding affinity and selectivity of these compounds for different receptor subtypes. This application note provides an overview of the use of N-propyl-pyrrolidine derivatives as ligands in receptor binding assays, with a focus on a representative compound, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, which has been identified as a 5-HT3 receptor antagonist. Detailed protocols for performing receptor binding assays and an exploration of associated signaling pathways are also presented.
Data Presentation
While specific binding data for this compound is not extensively available in public literature, data for structurally related compounds highlight their potential as receptor ligands. For instance, N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (designated as '6n' in some studies) has been evaluated for its 5-HT3 receptor antagonism and shows potential antidepressant effects. The pA2 value, a measure of antagonist potency, for this compound has been determined, providing a quantitative measure of its interaction with the 5-HT3 receptor.[1][2]
For the purpose of these application notes, we will present data on representative N-propyl-pyrrolidine analogs to illustrate their binding characteristics.
Table 1: Binding Affinity of a Representative N-Propyl-Pyrrolidine Analog (N-n-propyl-3-ethoxyquinoxaline-2-carboxamide) for the 5-HT3 Receptor
| Compound | Receptor | Assay Type | pA2 Value | Reference |
| N-n-propyl-3-ethoxyquinoxaline-2-carboxamide | 5-HT3 | Functional Antagonism | 7.6 | [2] |
Table 2: Binding Affinities of Various Pyrrolidine Derivatives for Dopamine and Serotonin Receptors
| Compound Class | Target Receptor | Typical Affinity (Ki) Range | Notes |
| N-alkyl-3-(3-hydroxyphenyl)pyrrolidines | Dopamine D3 | Low nM to µM | Affinity is modulated by the length of the N-alkyl chain. |
| Substituted 5-phenyl-pyrrole-3-carboxamides | Dopamine D2-like | Low µM | The substituent on the phenyl ring and the basic moiety influence affinity.[3] |
| Pyrroloquinoxaline derivatives | Serotonin 5-HT3 | Sub-nM to low nM | Potent agonists and partial agonists have been identified within this class. |
Experimental Protocols
General Radioligand Binding Assay Protocol (Filtration Method)
This protocol provides a general method for a competitive radioligand binding assay using cell membranes expressing the target receptor (e.g., Dopamine D2/D3 or Serotonin 5-HT3).[4][5][6]
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation at -80°C in aliquots.
2. Competitive Binding Assay:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer or unlabeled ligand (for non-specific binding, e.g., a high concentration of a known antagonist).
-
50 µL of a range of concentrations of the test compound (e.g., this compound analog).
-
50 µL of the radioligand at a concentration close to its Kd (e.g., [3H]Spiperone for D2/D3 receptors, [3H]Granisetron for 5-HT3 receptors).
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Mandatory Visualization
Caption: Experimental workflow for a radioligand receptor binding assay.
Signaling Pathways
N-propyl-pyrrolidine derivatives are likely to modulate G protein-coupled receptor (GPCR) or ligand-gated ion channel signaling pathways, depending on their specific receptor target.
Dopamine D2-like Receptor Signaling: Dopamine D2, D3, and D4 receptors are Gi/o-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Simplified signaling pathway for Gi/o-coupled dopamine D2-like receptors.
Serotonin 5-HT3 Receptor Signaling: The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[7] Upon binding of an agonist, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuronal membrane and initiation of a fast excitatory postsynaptic potential. Antagonists, such as N-n-propyl-3-ethoxyquinoxaline-2-carboxamide, block this action.
Caption: Schematic of ligand-gated ion channel signaling via the 5-HT3 receptor.
References
- 1. Antidepressant Potential of 5-HT3 Receptor Antagonist, N-n- propyl-3-ethoxyquinoxaline-2-carboxamide (6n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine Dissolution in Assay Preparations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution of N-propyl-3-pyrrolidinemethanamine for use in a variety of in vitro and in vivo assays. Due to the limited availability of direct solubility data for this specific compound, this protocol is based on the physicochemical properties of structurally similar small molecules, particularly N-alkylated pyrrolidine derivatives. The primary recommended solvent for creating high-concentration stock solutions is dimethyl sulfoxide (DMSO). For aqueous-based assays, subsequent dilution into physiological buffers or cell culture media is necessary, with careful consideration of the final DMSO concentration to mitigate potential solvent-induced cytotoxicity.
Introduction
This compound belongs to the pyrrolidine class of compounds, a versatile scaffold that is a constituent of many natural products and pharmacologically active agents.[1] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The efficacy of these compounds in biological assays is critically dependent on their proper dissolution and delivery to the target system. This protocol outlines a standardized procedure for the preparation of this compound solutions to ensure reproducibility and accuracy in experimental results.
Physicochemical Properties and Solubility Considerations
For the purpose of this protocol, we will extrapolate from the known solubility characteristics of similar small molecule amines. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and compounds with limited aqueous solubility.[5] Therefore, DMSO is the recommended primary solvent for preparing a high-concentration stock solution of this compound.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for a wide range of organic compounds. Miscible with water and most organic liquids, facilitating subsequent dilutions.[5] |
| Ethanol | A less toxic alternative to DMSO for certain applications, though it may have lower solubilizing power for highly nonpolar compounds. |
| Phosphate-Buffered Saline (PBS) | For direct preparation of working solutions if the compound exhibits sufficient aqueous solubility. The pH of the PBS should be considered, as the protonation state of the amine can affect solubility. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on the specific requirements of the assay and the experimentally determined solubility limit.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vessel containing the weighed compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure that no undissolved particulate matter is present. If particulates are observed, continue vortexing or consider centrifugation to pellet any insoluble material.
-
Storage: Store the stock solution in small aliquots in tightly sealed amber glass vials or microcentrifuge tubes at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically at or below 0.1%.[3][6][7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Determine final concentrations: Decide on the range of final concentrations of this compound to be tested in the assay.
-
Calculate dilutions: Calculate the required dilutions of the stock solution to achieve the desired final concentrations while ensuring the final DMSO concentration does not exceed 0.1%.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Add the prepared working solutions and the vehicle control to the cells in culture.
Table 2: Example Dilution Series for a Cell-Based Assay
| Final Compound Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Cell Culture Medium (µL) | Final DMSO Concentration (%) |
| 100 | 1 | 99 | 0.1 |
| 50 | 0.5 | 99.5 | 0.05 |
| 10 | 0.1 | 99.9 | 0.01 |
| 1 | 0.01 | 99.99 | 0.001 |
| 0 (Vehicle Control) | 1 (of pure DMSO) | 99 | 0.1 |
Potential Signaling Pathways and Experimental Workflows
Pyrrolidine-containing molecules are known to interact with a variety of biological targets. Two of the most common signaling pathways that may be modulated by such compounds are G-protein coupled receptor (GPCR) pathways and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) Cascade.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-vitro Screening for Biogenic Amines Producing Microorganisms from Fermented Foods and its Degradation by Bacteria from Canine Saliva - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cusabio.com [cusabio.com]
Applications of the N-Propyl-3-pyrrolidinemethanamine Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including its three-dimensional character which allows for improved interaction with biological targets. While specific data on N-propyl-3-pyrrolidinemethanamine is limited in publicly available literature, the broader class of 3-aminomethylpyrrolidine derivatives has shown significant promise across various therapeutic areas. This document provides an overview of the potential applications, relevant biological data of analogous compounds, and generalized experimental protocols that can serve as a foundation for the investigation of this compound and its derivatives.
The core structure of this compound presents a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The presence of a basic nitrogen in the pyrrolidine ring and a secondary amine in the side chain allows for salt formation to improve solubility and provides handles for further derivatization.
Potential Therapeutic Applications of the 3-Aminomethylpyrrolidine Scaffold
Based on the biological activities of structurally related compounds, the this compound scaffold is a promising starting point for the design of novel therapeutic agents in the following areas:
-
Oncology: Pyrrolidine derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.[1]
-
Neurodegenerative Diseases: The pyrrolidinemethanamine moiety can be found in compounds targeting the central nervous system (CNS). These derivatives have been explored as ligands for various receptors and transporters, suggesting potential applications in Alzheimer's disease, Parkinson's disease, and other neurological disorders.
-
Infectious Diseases: The pyrrolidine nucleus is a key component of several antibacterial and antiviral agents. For example, some fluoroquinolone antibiotics incorporate a pyrrolidine ring.[2]
-
Diabetes: Certain pyrrolidine-based compounds have demonstrated α-glucosidase inhibitory activity, indicating their potential as antidiabetic agents.[3]
Quantitative Data for Structurally Related Pyrrolidine Derivatives
The following tables summarize key quantitative data for various pyrrolidine derivatives that share structural similarities with this compound. This data can guide the design and evaluation of new analogs.
Table 1: In Vitro Biological Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target | Assay Type | Value (IC₅₀/Kᵢ) | Cell Line/Enzyme Source | Reference |
| Pyrrolidine-based pyrazolines | α-Glucosidase | Inhibition Assay | 52.79 ± 6.00 µM | Saccharomyces cerevisiae | [3] |
| (S)-pyrrolidines | CXCR4 | Competitive Binding Assay | 79 nM | --- | [1] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Maximal Electroshock (MES) | ED₅₀ = 80.38 mg/kg | In vivo (mice) | [1] |
| Pyrrolidine hybrid | Acetylcholinesterase (AChE) | Inhibition Assay | Kᵢ = 43.17 ± 10.44 nM | Human | [4] |
| Pyrrolidine hybrid | Carbonic Anhydrase II (hCAII) | Inhibition Assay | Kᵢ = 75.79 ± 2.83 nM | Human | [4] |
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Organism | Assay Type | Value (MIC) | Reference |
| Pyrrolidine hybrid | Acinetobacter baumannii | Broth Microdilution | 62.5 µg/mL | [4] |
| Pyrrolidine hybrid | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | 31.25 µg/mL | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and assays.
Protocol 1: General Synthesis of N-substituted-3-pyrrolidinemethanamine Derivatives
This protocol describes a potential synthetic route to this compound, starting from commercially available (R)- or (S)-3-(aminomethyl)pyrrolidine with a protected amine on the ring.
Materials:
-
(R)- or (S)-N-Boc-3-aminomethylpyrrolidine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol)
Procedure:
-
Reductive Amination:
-
Dissolve N-Boc-3-aminomethylpyrrolidine (1 equivalent) in DCM.
-
Add propionaldehyde (1.2 equivalents) and stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-N-propyl-3-pyrrolidinemethanamine.
-
-
Boc-Deprotection:
-
Dissolve the purified N-Boc-N-propyl-3-pyrrolidinemethanamine in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pyrrolidine derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a pyrrolidine-based kinase inhibitor might act. Many pyrrolidine derivatives target kinases involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the discovery and initial evaluation of novel pyrrolidine-based compounds.
References
Application Notes and Protocols for N-propyl-3-pyrrolidinemethanamine as a Reagent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for N-propyl-3-pyrrolidinemethanamine is limited in publicly available literature. The following application notes and protocols are based on the well-established reactivity of structurally similar tertiary amines and N-alkylated pyrrolidine derivatives. These protocols are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a tertiary amine featuring a pyrrolidine scaffold. Its structure suggests potential utility as an organocatalyst, a basic reagent, or a synthetic building block in organic synthesis. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, making it suitable for catalyzing a variety of chemical transformations. The pyrrolidine ring provides a specific steric and electronic environment that can influence the stereochemical outcome of reactions. This document outlines potential applications and provides detailed experimental protocols for the use of this compound as a reagent.
Potential Applications
Due to its structural features, this compound is a promising candidate for several classes of organic reactions:
-
Organocatalysis: As a tertiary amine, it can function as a Brønsted base to activate substrates or as a Lewis base to form reactive intermediates. It is particularly well-suited for reactions such as:
-
Knoevenagel Condensation
-
Michael Addition
-
Aldol Reactions
-
-
Synthetic Building Block: The pyrrolidine moiety is a common structural motif in many biologically active compounds and pharmaceuticals.[1] this compound can serve as a precursor for the synthesis of more complex molecules.
-
Ligand in Metal-Catalyzed Reactions: The nitrogen atom can coordinate with transition metals, suggesting its potential use as a ligand in cross-coupling reactions.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the N-alkylation of 3-(aminomethyl)pyrrolidine.
Reaction Scheme:
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application as a Catalyst in Knoevenagel Condensation
This compound can act as a basic catalyst for the Knoevenagel condensation between an aldehyde and an active methylene compound.[2][3][4]
Reaction Scheme:
Chalcone + Acetophenone --(this compound)--> 1,3,5-Triphenyl-1,5-pentanedione
Caption: General experimental workflow for a reaction catalyzed by this compound.
Catalytic Cycle of a Tertiary Amine in Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation mediated by a tertiary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Screening N-propyl-3-pyrrolidinemethanamine for Antimicrobial Activity
For: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrrolidine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in many natural products and pharmacologically active molecules.[1][2] Their structural versatility allows for modifications that can lead to potent biological activities, including antibacterial and antifungal effects.[2][3][4]
This document provides detailed application notes and protocols for the initial antimicrobial screening of N-propyl-3-pyrrolidinemethanamine , a synthetic pyrrolidine derivative. The protocols outlined herein cover essential in vitro assays for determining inhibitory and cidal activity against common pathogens, as well as preliminary cytotoxicity to assess selectivity.
Compound Profile
| Parameter | Information |
| Compound Name | This compound |
| Synonyms | 3-(Aminomethyl)-1-propylpyrrolidine |
| Chemical Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Structure | See Figure 1 |
Figure 1. Chemical Structure of this compound.
Proposed Mechanism of Action
While the specific mechanism for this compound is yet to be elucidated, many cationic antimicrobial compounds interact with and disrupt the negatively charged bacterial cell membrane. This interaction can lead to increased membrane permeability, leakage of essential intracellular components, dissipation of membrane potential, and ultimately, cell death. The pyrrolidine scaffold and its substituents are key to this activity.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
standard operating procedure for handling N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of N-propyl-3-pyrrolidinemethanamine. Due to the limited availability of specific data for this compound, this standard operating procedure (SOP) is based on the general properties and hazards of aliphatic amines. A conservative approach is strongly recommended.
Hazard Identification and Chemical Properties
Assumed Hazards:
-
Flammable Liquid and Vapor: Vapors may form explosive mixtures with air.[2][3]
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Toxic: Harmful if swallowed or inhaled. May be harmful in contact with skin.
-
Irritant: May cause respiratory irritation.
Table 1: Physicochemical Properties of Structurally Similar Amines
| Property | Propylamine | Di-n-propylamine | N-propyl-3-pentanamine hydrochloride | N-(phenylmethyl)-N-propyl-3-pyrrolidinamine |
| CAS Number | 107-10-8[4] | 142-84-7[3] | 151668-09-6[5] | Not readily available |
| Molecular Formula | C3H9N[4] | C6H15N | C8H20ClN[5] | C14H22N2[6] |
| Molecular Weight | 59.11 g/mol [4] | 101.19 g/mol | 177.71 g/mol [5] | 218.34 g/mol [6] |
| Boiling Point | 47-51 °C[4] | 109-110 °C | Not available | Not available |
| Flash Point | -30 °C[4] | 7 °C | Not available | Not available |
| Density | 0.719 g/mL[4] | 0.74 g/mL | Not available | Not available |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical.[7][8] The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection:
-
Gloves: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). breakthrough times.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Clothing: Long pants and closed-toe shoes are required.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Safe Handling and Storage
3.1. Handling:
-
All work with this compound must be performed in a well-ventilated chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[2][3]
-
Take precautionary measures against static discharge. Ground/bond container and receiving equipment.[2][3]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling.
3.2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][3][7]
-
Store in a flammable liquids storage cabinet.
Emergency Procedures
4.1. Spills:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
4.2. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Waste Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocol: General Procedure for Using this compound as a Reagent
This is a generic protocol and should be adapted for specific experimental needs.
6.1. Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen, argon)
-
Syringes and needles
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Appropriate work-up and purification supplies
6.2. Procedure:
-
Ensure the reaction setup is clean, dry, and assembled in a chemical fume hood.
-
Purge the reaction vessel with an inert gas.
-
Add the desired amount of anhydrous solvent to the reaction vessel via syringe.
-
Carefully draw the required volume of this compound into a syringe and add it dropwise to the reaction vessel with stirring.
-
Proceed with the addition of other reagents as required by the specific chemical synthesis.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by slowly adding the quenching solution.
-
Proceed with the appropriate aqueous work-up and extraction.
-
Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Visualizations
Caption: General workflow for handling this compound.
Caption: Hazard overview for aliphatic amines.
Caption: Decision tree for spill response.
References
- 1. cdc.gov [cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Propylamine - Wikipedia [en.wikipedia.org]
- 5. N-Propyl-3-pentanamine hydrochloride | 151668-09-6 | Benchchem [benchchem.com]
- 6. GSRS [precision.fda.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. biosynth.com [biosynth.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
appropriate solvents for N-propyl-3-pyrrolidinemethanamine in experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl-3-pyrrolidinemethanamine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and chemical research as a building block in organic synthesis. The appropriate selection of solvents is critical for the success of experiments involving this compound, influencing solubility, reactivity, and the ease of purification. These application notes provide a guide to selecting suitable solvents for this compound and include protocols for solubility testing and a representative synthetic application.
Physicochemical Properties and Predicted Solubility
Based on the structure of this compound, which contains a polar pyrrolidine ring and a primary amine, as well as a nonpolar propyl group, its solubility can be predicted in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Soluble | The amine and pyrrolidine nitrogen can form hydrogen bonds with water.[1] |
| Methanol | High | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | High | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Acetone | Medium | Soluble | Polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Acetonitrile | Medium | Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | Medium | Soluble | A common solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Medium | Soluble | A common polar aprotic ether solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Highly polar aprotic solvent. |
| Toluene | Low | Likely Soluble | Nonpolar aromatic solvent, solubility may be moderate. |
| Hexanes | Low | Likely Insoluble | Nonpolar aliphatic solvent, significant polarity mismatch. |
Experimental Protocol: Determining Solvent Solubility
To empirically determine the best solvent for a specific application, it is recommended to perform small-scale solubility tests.
Materials:
-
This compound
-
Selection of test solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, THF, DMSO, toluene, hexanes)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Label a series of vials, one for each test solvent.
-
Dispensing Solute: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to each vial.
-
Solvent Addition: Add a small volume of the first test solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another increment of the solvent (e.g., 100 µL) and repeat the mixing and observation steps.
-
Quantification: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.
-
Repeat: Repeat steps 3-7 for each of the selected test solvents.
-
Analysis: Calculate the approximate solubility in each solvent (e.g., in mg/mL). The solvent that dissolves the compound in the smallest volume is the best solvent in terms of solubility.
Application Protocol: Acylation of this compound
This protocol describes a representative acylation reaction where this compound is used as a nucleophile. The choice of solvent is critical to ensure all reactants are in solution and to facilitate the reaction.
Reaction Scheme:
Figure 1: Acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Figure 2: Workflow for solvent selection.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-propylamine, a related compound, is highly toxic and irritating.[3] Assume this compound has similar hazards.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
Application Notes and Protocols for Pyrrolidine Derivatives in Anti-Inflammatory Studies
Abstract:
These application notes provide a comprehensive overview of the utility of pyrrolidine derivatives in anti-inflammatory research. While specific data on N-propyl-3-pyrrolidinemethanamine is not currently available in published literature, the broader class of pyrrolidine-containing compounds has demonstrated significant potential as anti-inflammatory agents. This document summarizes the key mechanisms of action, presents quantitative data from relevant studies, details experimental protocols for assessing anti-inflammatory activity, and visualizes the associated signaling pathways. This information is intended to guide researchers, scientists, and drug development professionals in the exploration of pyrrolidine derivatives as novel anti-inflammatory therapeutics.
Introduction to Pyrrolidine Derivatives in Inflammation
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a prominent scaffold in medicinal chemistry and is found in numerous natural products and synthetic drugs.[1][2][3] Derivatives of pyrrolidine have been extensively investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] Their structural diversity allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of new therapeutics.
The anti-inflammatory effects of many pyrrolidine derivatives are attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins.[4][5] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[5][6] By targeting these enzymes, pyrrolidine compounds can effectively reduce the production of inflammatory mediators.
Furthermore, studies have indicated that certain pyrrolidine analogs can modulate intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in regulating the expression of pro-inflammatory genes.[3]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various synthesized pyrrolidine derivatives as reported in the scientific literature.
Table 1: In Vitro Enzyme Inhibition by Pyrrolidine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| MAK01 | COX-1 | 314 µg/mL | - | [6] |
| COX-2 | 130 µg/mL | - | [6] | |
| 5-LOX | 105 µg/mL | - | [6] | |
| Compound 13e | COX-2 | 0.98 | 31.5 | [7] |
| Compound 14d | LOX | 80 | - | [8] |
| Compound 14e | LOX | 70.5 | - | [8] |
| Compound 44 | COX-2 | 50.93 | - | [5] |
| 5-LOX | 20.87 | - | [5] | |
| Compound 31 | COX-2 | 68.60 | - | [5] |
| 5-LOX | 50.76 | - | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrrolidine Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |
| MAK01 | 10 | 2 | 33.3 ± 0.77 | [6] |
| 20 | 2 | 34.7 ± 0.74 | [6] | |
| 30 | 5 | 40.58 ± 0.84 | [6] | |
| Compound 14d | Not Specified | Not Specified | ~47% (equipotent to indomethacin) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of pyrrolidine derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the principles of enzyme inhibition assays to determine the potency of a compound in inhibiting COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Test compounds (pyrrolidine derivatives)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
-
Reference inhibitor (e.g., celecoxib, indomethacin)
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength as per the assay kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of test compounds by measuring the reduction of paw edema induced by carrageenan in rodents.
Materials:
-
Test compounds (pyrrolidine derivatives)
-
Carrageenan solution (1% w/v in saline)
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Plethysmometer
-
Reference drug (e.g., indomethacin, diclofenac)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups: a control group, a reference drug group, and test groups receiving different doses of the pyrrolidine derivative.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds, reference drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
After a specific time (e.g., 30 or 60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation that are modulated by pyrrolidine derivatives and a typical workflow for their evaluation.
Caption: Inhibition of COX and 5-LOX pathways by pyrrolidine derivatives.
Caption: Workflow for evaluating anti-inflammatory pyrrolidine derivatives.
Caption: Modulation of the NF-κB signaling pathway by pyrrolidine derivatives.
Conclusion
The class of pyrrolidine derivatives represents a promising area for the discovery of novel anti-inflammatory agents. Their ability to inhibit key enzymes in the inflammatory cascade and modulate critical signaling pathways provides a strong rationale for their further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery. While the specific compound this compound requires further study, the broader family of pyrrolidine-containing molecules holds significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-propyl-3-pyrrolidinemethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-propyl-3-pyrrolidinemethanamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: reductive amination and direct N-alkylation.
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Cause | Recommended Action |
| Inactive Reducing Agent (Reductive Amination) | Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure it has been stored under appropriate anhydrous conditions. |
| Inefficient Imine Formation (Reductive Amination) | The equilibrium between the amine, aldehyde, and imine may not favor the imine. Try removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate. |
| Poor Leaving Group (N-Alkylation) | If using an alkyl halide, consider converting the propyl halide to a better leaving group, such as an iodide or tosylate, to facilitate the nucleophilic attack by the amine. |
| Incorrect pH | For reductive amination, the pH of the reaction mixture is crucial for imine formation. It should be mildly acidic (typically pH 4-6) to protonate the carbonyl group and facilitate nucleophilic attack, but not so acidic that the amine is fully protonated and non-nucleophilic. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions at each step. |
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products (Over-alkylation)
A common issue, particularly in N-alkylation reactions, is the formation of di- and tri-propylated products, as well as quaternary ammonium salts.
Possible Causes and Solutions
| Cause | Recommended Action |
| High Reactivity of Primary and Secondary Amines | Use a large excess of the starting amine (3-(aminomethyl)pyrrolidine) relative to the propylating agent. This statistically favors the mono-alkylation product. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized. Avoid unnecessarily high temperatures that can accelerate over-alkylation. |
| Strongly Basic Conditions | Use a milder base or a stoichiometric amount of a non-nucleophilic base to neutralize the acid formed during the reaction without excessively promoting further alkylation. |
Minimizing Over-alkylation
Caption: Strategies to minimize over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: reductive amination or direct N-alkylation?
A1: Both routes are viable, but reductive amination is often preferred for achieving higher selectivity for the mono-propylated product and avoiding over-alkylation, a common issue with direct N-alkylation of amines. Reductive amination typically proceeds under milder conditions and offers a more controlled reaction.
Q2: What are the key parameters to control for a successful reductive amination synthesis?
A2: The critical parameters for reductive amination are:
-
pH: Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Reducing Agent: Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which reduces the imine faster than the starting aldehyde.
-
Stoichiometry: Use a slight excess of the amine or aldehyde to drive the reaction to completion, depending on which is more valuable.
-
Solvent: A protic solvent like methanol or ethanol is often suitable.
Q3: How can I effectively purify the final product, this compound?
A3: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/triethylamine), is often used.
-
Distillation: If the product is thermally stable and has a distinct boiling point from impurities, vacuum distillation can be a good purification method.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 3-(aminomethyl)pyrrolidine and propanal.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM), add propanal (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol outlines the synthesis using 1-bromopropane as the alkylating agent.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)pyrrolidine (3.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add 1-bromopropane (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected yields and purities for the two synthetic routes under optimized conditions. Actual results may vary depending on experimental execution.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Typical Yield | 75-90% | 40-60% (mono-alkylated) |
| Purity before Chromatography | 80-95% | 50-70% |
| Major Byproducts | Unreacted starting materials | Di- and tri-propylated products, quaternary ammonium salt |
| Reaction Temperature | 0°C to Room Temperature | Reflux (e.g., ~82°C in ACN) |
| Reaction Time | 12-24 hours | 24-48 hours |
Technical Support Center: N-propyl-3-pyrrolidinemethanamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propyl-3-pyrrolidinemethanamine. The information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Low Purity After Distillation
-
Symptom: The final product purity after distillation is below the desired specification, with persistent low-boiling or high-boiling impurities observed in the GC-MS analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Azeotrope Formation | The presence of certain solvents or byproducts can form azeotropes with this compound, making separation by simple distillation difficult. Consider performing a fractional distillation under reduced pressure to alter the boiling points and potentially break the azeotrope. |
| Thermal Degradation | Amines can be susceptible to thermal degradation at high temperatures, leading to the formation of impurities. Lower the distillation temperature by using a high-vacuum pump. Ensure the heating mantle is set to the lowest effective temperature. |
| Incomplete Reaction | Starting materials from the synthesis may be carried over. If the impurities are starting materials, consider an additional aqueous wash of the crude product before distillation to remove any water-soluble reagents. |
| Column Inefficiency | The distillation column may not have enough theoretical plates for efficient separation. Use a longer fractionating column packed with suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium. |
Issue 2: Poor Resolution in Column Chromatography
-
Symptom: Co-elution of the product with impurities during silica gel column chromatography, resulting in broad peaks and poor separation.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Amine-Silica Interaction | The basic amine groups of this compound can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and poor separation.[1] Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.[2] |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be optimal for separating the target compound from its impurities. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation. |
| Column Overloading | Applying too much crude product to the column can lead to band broadening and decreased resolution. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
| Use of Alternative Stationary Phase | For challenging separations of basic amines, consider using an alternative stationary phase such as basic alumina or amine-functionalized silica gel.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-pyrrolidinemethanamine or n-propyl halides, over-alkylated byproducts (e.g., di-(n-propyl)-3-pyrrolidinemethanamine), and solvents used in the synthesis. The specific impurity profile will depend on the synthetic route employed.
Q2: What is the recommended method for removing residual water from the purified product?
A2: To remove residual water, the purified this compound can be dried over a suitable drying agent such as anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For stringent dryness requirements, a final distillation over a dehydrating agent like calcium hydride can be performed, although this should be done with caution due to the reactivity of amines.
Q3: How can I remove acidic impurities from my crude this compound?
A3: Acidic impurities can be effectively removed by performing a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute aqueous base solution, such as 1M sodium hydroxide or saturated sodium bicarbonate solution. The basic this compound will remain in the organic layer, while the acidic impurities will be extracted into the aqueous layer as their salts.
Q4: Is it possible to purify this compound by crystallization?
A4: While this compound is a liquid at room temperature, it can be converted to a solid salt for purification by crystallization. The formation of a salt, such as the hydrochloride or oxalate salt, by reacting the amine with the corresponding acid can facilitate purification. The resulting salt can then be recrystallized from a suitable solvent system to remove impurities. The pure amine can be regenerated by treating the salt with a base.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Preparation: Ensure the crude this compound is dry before distillation.
-
Distillation:
-
Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Amine-Modified Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate/triethylamine 80:19:1).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
troubleshooting N-propyl-3-pyrrolidinemethanamine degradation in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing degradation of N-propyl-3-pyrrolidinemethanamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound degradation in my solution?
Degradation of this compound can be attributed to several factors, primarily oxidation, hydrolysis, and photodegradation. The presence of oxygen, elevated temperatures, exposure to light, and suboptimal pH can accelerate these processes. Contaminants in the solvent or glassware can also catalyze degradation.
Q2: I observe a color change in my this compound solution. What could be the reason?
A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation. The formation of oxidized species and polymeric byproducts can lead to discoloration.
Q3: My experimental results are inconsistent when using a stock solution of this compound. Could degradation be the cause?
Yes, degradation of your stock solution can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent experimental outcomes. It is crucial to ensure the stability of your stock solution over the duration of your experiments.
Q4: How can I minimize the degradation of this compound in solution?
To minimize degradation, it is recommended to:
-
Use high-purity solvents: Degas solvents to remove dissolved oxygen.
-
Control the pH: Maintain the pH of the solution within a stable range, which should be determined empirically for your specific application.
-
Protect from light: Store solutions in amber vials or protect them from light, as this compound may be photolabile.
-
Store at low temperatures: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
-
Use inert atmosphere: For sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh before use.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency or Concentration
Symptoms:
-
Decreased biological activity in assays.
-
Lower than expected concentration when analyzed by techniques like HPLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxidative Degradation | Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution. Prepare and store the solution under an inert atmosphere. |
| Hydrolysis | Evaluate the stability of the compound at different pH values to identify the optimal pH range. Buffer the solution accordingly. |
| Thermal Degradation | Store the solution at a lower temperature. Avoid repeated freeze-thaw cycles if the solution is stored frozen. |
| Adsorption to Container | Use silanized glassware or polypropylene tubes to minimize adsorption of the compound to container surfaces. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
Additional peaks observed during HPLC or LC-MS analysis that are not present in the chromatogram of a freshly prepared solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Degradation Products | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. This information can help elucidate the degradation pathway. |
| Contamination | Ensure the purity of the starting material and the cleanliness of all glassware and equipment. Analyze the solvent blank to rule out solvent-related impurities. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound under various conditions (pH, temperature, light exposure).
Methodology:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile or water).
-
Aliquot the stock solution into separate vials for each condition to be tested.
-
pH Stability: Adjust the pH of the aliquots to desired levels (e.g., pH 3, 5, 7, 9) using appropriate buffers.
-
Temperature Stability: Store the vials at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Photostability: Expose one set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples by a suitable analytical method, such as RP-HPLC with UV detection or LC-MS, to quantify the remaining concentration of this compound.
-
Calculate the percentage of degradation at each time point for each condition.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound.
Methodology:
-
Subject a solution of this compound to forced degradation conditions (e.g., high temperature, extreme pH, or exposure to an oxidizing agent like hydrogen peroxide).
-
Analyze the stressed sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Acquire full scan mass spectra to detect the molecular ions of the parent compound and any degradation products.
-
Perform tandem MS (MS/MS) on the detected ions to obtain fragmentation patterns.
-
Elucidate the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Potential Degradation Pathways
N-propyl-3-pyrrolidinemethanamine stability and storage conditions
This technical support center provides guidance on the stability and storage of N-propyl-3-pyrrolidinemethanamine, along with troubleshooting for common experimental issues.
Troubleshooting Guide
Question: My experiment with this compound is giving inconsistent results. What could be the cause?
Answer: Inconsistent results can often be traced back to the handling and storage of the reagent. Here are some potential causes and troubleshooting steps:
-
Degradation from Improper Storage: this compound, like many aliphatic amines, can degrade over time if not stored correctly. Exposure to air, light, and elevated temperatures can lead to oxidation and other side reactions.
-
Solution: Ensure the compound is stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
-
Contamination: Contamination from moisture, incompatible solvents, or other reagents can affect the stability and reactivity of the amine.
-
Solution: Use only dry, clean glassware and equipment. Ensure solvents are anhydrous and of high purity. Avoid introducing contaminants into the stock container.
-
-
Inaccurate Dispensing: Due to its potential viscosity and reactivity, accurately dispensing small quantities can be challenging.
-
Solution: Use calibrated micropipettes with appropriate tips or a positive displacement pipette for viscous liquids. For highly accurate measurements, consider preparing a stock solution in a compatible, dry, aprotic solvent and using that for your experiments.
-
Question: I've noticed a color change in my this compound sample. Is it still usable?
Answer: A color change, such as turning yellow or brown, is often an indicator of degradation or contamination. While a slight color change may not significantly impact all applications, it is a sign that the purity of the compound may be compromised.
-
Recommendation: For sensitive applications, it is best to use a fresh, uncolored sample. If you must use the discolored material, consider purifying it first (e.g., by distillation) if you have the appropriate equipment and expertise. It is highly recommended to test the material in a small-scale, non-critical experiment to assess its performance before committing to a larger-scale reaction.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advised.
Q2: Is this compound sensitive to air or light?
A2: Yes. Like many amines, it can be sensitive to both air (oxygen) and light.[1] Exposure can lead to oxidative degradation. It is crucial to store the compound in an opaque or amber-colored vial and to minimize its exposure to the atmosphere.
Q3: What materials are incompatible with this compound?
A3: this compound is a base and can react exothermically with acids. It is also incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), it should remain stable for an extended period. However, it is good practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if any visual changes are observed.
Storage and Stability Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes degradation and reduces vapor pressure.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by air. |
| Container | Tightly Sealed, Amber Glass | Protects from moisture and light. |
| Incompatibilities | Strong Acids, Oxidizing Agents | Avoids vigorous and potentially hazardous reactions.[2] |
Experimental Protocols
While specific experimental protocols will vary based on the application, here is a general protocol for handling this compound in a research setting:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use clean, dry glassware and syringes.
-
-
Dispensing:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.
-
If stored under an inert atmosphere, use a syringe to pierce the septum and withdraw the required amount.
-
If not under an inert atmosphere, quickly open the container in the fume hood, dispense the liquid, and immediately reseal the container.
-
-
Reaction:
-
Add the amine to the reaction vessel, typically containing a solvent and other reactants.
-
If the reaction is exothermic, consider adding the amine dropwise with cooling.
-
-
Cleanup:
-
Quench any residual amine with a suitable reagent as dictated by your laboratory's standard operating procedures.
-
Clean all glassware thoroughly.
-
Dispose of all waste in appropriately labeled containers.
-
Diagrams
References
Technical Support Center: Optimizing Reaction Conditions for N-propyl-3-pyrrolidinemethanamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-propyl-3-pyrrolidinemethanamine and its derivatives. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological context of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, primarily through reductive amination, a widely used and effective method.
Q1: What is the most reliable method for synthesizing this compound?
A1: Reductive amination is the preferred method for the synthesis of this compound. This approach involves the reaction of 3-pyrrolidinemethanamine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired tertiary amine. This method is generally more controlled and avoids the common problem of over-alkylation often seen with direct alkylation using alkyl halides.[1][2]
Q2: My reductive amination reaction is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in reductive amination can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Incomplete Imine Formation: The initial formation of the imine is a crucial equilibrium-driven step. Ensure the removal of water, a byproduct of this step, by using molecular sieves or a Dean-Stark apparatus.[3] In some cases, a catalytic amount of acid, such as acetic acid, can facilitate imine formation.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred for reductive aminations as it can be used in a one-pot procedure and is less likely to reduce the starting aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and may reduce the aldehyde before imine formation.
-
Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate and interfere with the reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents. The reaction is typically run at room temperature.
-
Stoichiometry: A slight excess of the amine or aldehyde may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The most common side reaction in the N-alkylation of primary amines is over-alkylation, leading to the formation of a quaternary ammonium salt.[5] In the case of reductive amination, if the initially formed secondary amine is reactive enough, it can further react with another molecule of the aldehyde to form a tertiary amine after reduction. However, for the synthesis of a tertiary amine like this compound from a primary amine, the desired product is the tertiary amine. Other potential side products can arise from the reduction of the starting aldehyde to the corresponding alcohol by the reducing agent.
Q4: How can I effectively purify my this compound product?
A4: Purification of amines can be challenging due to their basic nature. Here are some common purification strategies:
-
Acid-Base Extraction: This is a very effective method for separating amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography can be used for purification. However, tailing of the amine spot is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol provides a detailed method for the synthesis of this compound using sodium triacetoxyborohydride.
Materials:
-
3-Pyrrolidinemethanamine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-pyrrolidinemethanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add propionaldehyde (1.1 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure this compound.
Data Presentation
The choice of reducing agent and solvent can significantly impact the yield of the reductive amination reaction. The following table summarizes typical yields for the N-alkylation of primary amines under various conditions.
| Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzylamine | Cyclohexanone | NaBH(OAc)₃ | DCE | 95 | J. Org. Chem. 1996, 61, 3849-3862 |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | 92 | J. Org. Chem. 1996, 61, 3849-3862 |
| Benzylamine | Cyclohexanone | NaBH₃CN | Methanol | 85 | J. Am. Chem. Soc. 1971, 93, 2897-2904 |
| n-Hexylamine | Heptanal | NaBH₄ | Methanol | 80 | Tetrahedron Lett. 1980, 21, 1031-1034 |
Note: Yields are highly substrate-dependent and the above table serves as a general guide.
Signaling Pathways and Biological Context
This compound derivatives are of significant interest in drug discovery, particularly as ligands for dopamine receptors.[6] Dopamine is a crucial neurotransmitter in the central nervous system, and its receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[]
The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
Below is a simplified diagram of the D2 dopamine receptor signaling pathway.
Caption: Simplified D2 Dopamine Receptor Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common side products in N-propyl-3-pyrrolidinemethanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-3-pyrrolidinemethanamine. Our focus is on avoiding common side products and optimizing reaction conditions to ensure high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through reductive amination of 3-pyrrolidinemethanamine with propionaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete imine formation. | Ensure anhydrous reaction conditions. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves. An acidic catalyst (e.g., a catalytic amount of acetic acid) can facilitate imine formation. |
| Ineffective reduction of the imine. | Verify the quality and reactivity of the reducing agent. Sodium triacetoxyborohydride is often effective and selective for imine reduction in the presence of aldehydes.[1] | |
| Suboptimal reaction temperature or time. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Some reductive aminations benefit from being run at room temperature overnight. | |
| Presence of a Significant Amount of Di-propylated Side Product | The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation.[2] | Use a stoichiometry with a slight excess of the amine starting material (3-pyrrolidinemethanamine) relative to the aldehyde. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes minimize overalkylation.[1] |
| Reaction conditions favoring over-alkylation. | Lowering the reaction temperature and ensuring slow addition of the reducing agent can help control the reaction rate and reduce the formation of the di-propylated product. | |
| Formation of an N-propylpyrrolidine Side Product | Propionaldehyde reacts with the secondary amine of the pyrrolidine ring. | This is a common challenge due to the presence of two reactive amine groups. The use of a protecting group, such as a Boc group, on the pyrrolidine nitrogen of the starting material can prevent this side reaction. The protecting group can be removed in a subsequent step. |
| Unreacted Starting Material (3-pyrrolidinemethanamine) in Final Product | Insufficient amount of propionaldehyde or reducing agent. | Use a slight excess (e.g., 1.1 equivalents) of propionaldehyde and the reducing agent to ensure complete conversion of the starting amine. |
| Inefficient reaction conditions. | Re-evaluate the solvent, temperature, and reaction time. Protic solvents like methanol or ethanol are often suitable for reductive amination. | |
| Difficult Purification of the Final Product | Similar polarities of the desired product and side products. | Column chromatography on silica gel is a common purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent tailing), can effectively separate the desired product from impurities. |
| Formation of emulsions during aqueous workup. | Addition of brine (saturated NaCl solution) can help to break emulsions and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and why?
A1: The most common and recommended method is reductive amination. This process involves the reaction of 3-pyrrolidinemethanamine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is preferred over direct alkylation with a propyl halide because it significantly minimizes the formation of the over-alkylated tertiary amine and quaternary ammonium salts.[1]
Q2: What are the primary side products to expect in this synthesis?
A2: The most common side products are:
-
N,N-dipropyl-3-pyrrolidinemethanamine: Formed from the further reaction of the desired product with another molecule of propionaldehyde.
-
N-propyl-3-(aminomethyl)pyrrolidine: This can arise if the propionaldehyde reacts with the secondary amine of the pyrrolidine ring.
-
Unreacted 3-pyrrolidinemethanamine: If the reaction does not go to completion.
Q3: How can I selectively mono-alkylate the primary amine group of 3-pyrrolidinemethanamine?
A3: To achieve selective mono-alkylation, you can employ a protecting group strategy. By protecting the secondary amine of the pyrrolidine ring with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), you can direct the alkylation to the primary amine. The Boc group can then be removed under acidic conditions.
Q4: Which reducing agent is best for this reaction?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for reductive aminations.[1] It is particularly useful because it is selective for the reduction of imines in the presence of aldehydes and is less sensitive to pH than other borohydrides like sodium cyanoborohydride. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde if not used carefully.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. For a more detailed analysis of the product mixture and to identify side products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and assessing its purity.
Experimental Protocols
General Protocol for Reductive Amination:
This is a general procedure and may require optimization for specific laboratory conditions and scales.
-
Imine Formation:
-
Dissolve 3-pyrrolidinemethanamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add propionaldehyde (1.0-1.2 equivalents) dropwise to the solution at room temperature.
-
If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Reaction progress can be monitored by TLC.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine).
-
Visualizations
Below are diagrams illustrating the key chemical pathway and a typical experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: N-propyl-3-pyrrolidinemethanamine Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-propyl-3-pyrrolidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its structural features relevant to solubility?
This compound possesses two key structural features that influence its solubility: a pyrrolidine ring, which is a cyclic secondary amine, and a primary amine group attached to a propyl chain. The presence of these nitrogen atoms with lone pairs of electrons allows the molecule to act as a base and form hydrogen bonds with protic solvents like water.[1] However, the molecule also contains a nonpolar propyl group and hydrocarbon backbone, which contribute to its hydrophobic character. The balance between the polar amine groups and the nonpolar hydrocarbon regions dictates its overall solubility.
Q2: Why might I be experiencing poor solubility with this compound in my experiments?
Poor solubility of this compound in aqueous solutions is often due to the following reasons:
-
pH of the Solution: In neutral or basic solutions, the amine groups are in their free base, uncharged form. This form is less polar and therefore less soluble in water.[2]
-
Solvent Polarity: While the amine groups prefer polar solvents, the hydrocarbon portion of the molecule prefers nonpolar environments. If the solvent is purely aqueous, the hydrophobic parts of the molecule can limit its dissolution.[3][4]
-
Concentration: You may be attempting to prepare a solution that is above the intrinsic solubility limit of the compound under the given conditions.
Q3: What are the primary methods to increase the solubility of this compound?
There are three main strategies to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the aqueous solution will protonate the amine groups, forming a more soluble ammonium salt.[2][5]
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar parts of the molecule.[6][7]
-
Salt Formation: Converting the free base into a stable salt form (e.g., hydrochloride salt) prior to dissolution is a highly effective method for significantly increasing aqueous solubility.[8][9]
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
Follow these troubleshooting steps to systematically address the solubility issue.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-propyl-3-pyrrolidinemethanamine purity issues in commercial batches
This technical support center provides troubleshooting guidance and frequently asked questions regarding purity issues that may be encountered with commercial batches of N-propyl-3-pyrrolidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in commercial batches of this compound?
A1: While the exact impurity profile can vary between manufacturing processes, common impurities in this compound and related compounds may include residual starting materials, byproducts from side reactions, and residual solvents. Potential impurities could include unreacted 3-pyrrolidinemethanamine, excess n-propyl halides (if used in synthesis), and products of over-alkylation or side reactions.
Q2: How can I assess the purity of my this compound batch?
A2: The purity of this compound can be effectively determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a primary method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify major impurities.
Q3: My experiment is yielding inconsistent results. Could this be related to the purity of this compound?
A3: Yes, inconsistent experimental outcomes are a common consequence of reagent impurity. Even small amounts of reactive impurities can interfere with sensitive biological assays or chemical reactions. It is crucial to verify the purity of your batch and consider if any identified impurities could be contributing to the observed variability.
Q4: What are the acceptable purity levels for this compound in research applications?
A4: The required purity level depends heavily on the specific application. For initial screening assays, a purity of >95% may be acceptable. However, for more sensitive applications such as in vitro biological studies or late-stage drug development, a purity of >98% or even >99% is often required.
Troubleshooting Guide
Issue: Unexpected peaks observed in HPLC analysis.
-
Possible Cause 1: Residual Starting Materials. Incomplete reaction can leave unreacted 3-pyrrolidinemethanamine or the N-propylating agent.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of the starting materials if available.
-
Possible Cause 2: Byproducts of Synthesis. Side reactions can lead to the formation of structurally related impurities.
-
Troubleshooting Step: Utilize Mass Spectrometry (LC-MS or GC-MS) to determine the molecular weight of the impurity peaks and deduce their potential structures.
-
Possible Cause 3: Degradation of the Compound. this compound may degrade over time or under improper storage conditions.
-
Troubleshooting Step: Review the storage conditions (temperature, atmosphere) and age of the compound. Compare the current chromatogram to one from a freshly opened batch if possible.
Issue: Inconsistent biological activity in assays.
-
Possible Cause 1: Presence of a Biologically Active Impurity. An impurity may have its own biological activity that is interfering with the assay.
-
Troubleshooting Step: Attempt to identify the major impurities using LC-MS and NMR. If the impurity can be identified and sourced, it can be tested independently in the assay.
-
Possible Cause 2: Lower than Stated Purity. The actual concentration of the active compound may be lower than calculated due to the presence of non-active impurities.
-
Troubleshooting Step: Quantify the purity of your batch using a validated HPLC method with a reference standard to determine the exact concentration of this compound.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Recommended Analytical Method |
| 3-Pyrrolidinemethanamine | Unreacted Starting Material | HPLC, GC-MS |
| N,N-dipropyl-3-pyrrolidinemethanamine | Over-alkylation Byproduct | HPLC, LC-MS |
| Residual Solvents (e.g., THF, DCM) | Synthesis/Purification | GC-MS (Headspace) |
| Unidentified Related Substances | Side Reactions | LC-MS for MW, NMR for structure |
Table 2: General Parameters for HPLC Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.
-
Injection: Inject the standard and sample solutions.
-
Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method). For more accurate quantification, use a reference standard and create a calibration curve.
Visualizations
Caption: Experimental workflow for purity verification of this compound.
Caption: Potential origins of impurities in this compound synthesis.
dealing with hygroscopic degradation of N-propyl-3-pyrrolidinemethanamine
Answering your questions on the handling, storage, and troubleshooting of hygroscopic degradation of N-propyl-3-pyrrolidinemethanamine.
This guide provides detailed technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common issues related to its hygroscopic nature and provides practical solutions to ensure the integrity of your experiments.
A Note on the Chemical Structure: For the purposes of this guide, this compound is assumed to be 1-propyl-3-(aminomethyl)pyrrolidine. This structure contains a tertiary amine within the pyrrolidine ring and a primary amine on the methyl group at the 3-position. This diamine structure dictates its reactivity with atmospheric moisture and carbon dioxide.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or unexpected byproducts | Degradation of this compound due to moisture absorption. The presence of water can alter reaction conditions and the amine's nucleophilicity. Reaction with atmospheric CO2 can form carbamates, reducing the concentration of the free amine. | 1. Purify the amine: If the reagent is old or has been improperly stored, consider purification by vacuum distillation. 2. Use fresh reagent: Whenever possible, use a new, unopened bottle of the amine. 3. Handle under inert atmosphere: Dispense the amine in a glovebox or using Schlenk line techniques to minimize exposure to air.[1][2][3] |
| Formation of a white precipitate in the amine bottle or in solution | The amine has likely reacted with atmospheric carbon dioxide to form a carbamate salt, which may be insoluble in the amine or the reaction solvent. | 1. Confirm the precipitate: The precipitate can be isolated and analyzed by FTIR for the characteristic carbamate carbonyl stretch. 2. Purify the amine: The carbamate can be removed by filtration, and the remaining amine should be purified by distillation. 3. Improve storage: Store the amine under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.[1][2] |
| Difficulty in achieving anhydrous reaction conditions | The amine itself is introducing water into the reaction mixture due to its hygroscopic nature. | 1. Dry the amine: If water content is suspected, the amine can be dried over a suitable desiccant (e.g., potassium hydroxide pellets) followed by distillation. 2. Quantify water content: Use Karl Fischer titration to determine the water content of the amine before use.[4][5][6][7][8] 3. Use freshly opened solvent and amine: Ensure all reagents and solvents are anhydrous. |
| Poor chromatographic separation or tailing peaks during analysis | The presence of polar degradation products (hydrates, carbamates) can interfere with chromatographic analysis. The basic nature of the amine can also cause tailing on silica gel columns. | 1. Use a suitable mobile phase: For liquid chromatography, consider adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to improve peak shape. 2. Derivatize the amine: Derivatization can improve chromatographic behavior and detectability.[9] 3. Use gas chromatography: For volatile amines, gas chromatography can be an effective analytical method. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a cool, dry place, away from direct sunlight. The container should be tightly sealed to prevent the ingress of moisture and air.[1] For long-term storage or for use in moisture-sensitive reactions, it is highly recommended to store the amine under an inert atmosphere, such as argon or nitrogen, in a container with a secure, airtight seal.
Q2: What are the visible signs of degradation?
A2: The primary visible sign of degradation is the formation of a white solid or precipitate within the liquid amine. This is typically due to the reaction with atmospheric carbon dioxide to form a carbamate salt. The amine may also appear cloudy or discolored.
Q3: Can I use this compound that has been exposed to air?
A3: It is not recommended, especially for sensitive reactions. Exposure to air can lead to the absorption of water and reaction with carbon dioxide, which will lower the effective concentration of the amine and introduce impurities into your reaction. If you must use a previously opened bottle, it is best to purify the amine by distillation before use.
Q4: How does water affect this compound?
A4: Being hygroscopic, the amine will readily absorb water from the atmosphere. This can lead to the formation of hydrates and can act as a contaminant in moisture-sensitive reactions. The presence of water can also facilitate the reaction with carbon dioxide.
Q5: How does carbon dioxide affect this compound?
A5: The primary amine functionality of this compound can react with carbon dioxide to form a carbamic acid, which is then deprotonated by another amine molecule to form a stable carbamate salt. The tertiary amine can also catalyze the hydration of CO2 to form bicarbonate. These reactions consume the active amine, reducing its effective concentration.
Q6: What analytical techniques can I use to check the purity of my this compound?
A6:
-
NMR Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify organic impurities. The N-H protons of the primary amine will typically appear as a broad signal.
-
FTIR Spectroscopy: This can be used to identify the presence of water (broad O-H stretch) and carbamate salts (characteristic C=O stretch).
-
Karl Fischer Titration: This is the most accurate method for quantifying water content.[4][5][6][7][8]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess purity and quantify the amount of amine relative to any non-volatile impurities.[9]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2-8 °C (Refrigerated) | To minimize volatility and slow potential degradation reactions. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Essential for preventing reaction with atmospheric CO2 and moisture. |
| Acceptable Water Content | < 0.05% (500 ppm) | For most applications. For highly moisture-sensitive reactions, further drying may be necessary. Determined by Karl Fischer titration. |
| Container Type | Amber glass bottle with a septum-lined cap | Protects from light and allows for transfer under an inert atmosphere. |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound under an Inert Atmosphere
This protocol describes the safe transfer of the amine using a syringe and needle, a common technique for handling air-sensitive liquids.[2][3]
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. Dry the syringe and needle in the oven and allow them to cool in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask and equip it with a rubber septum. Flush the flask with dry nitrogen or argon.
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to a nitrogen or argon line. Introduce a slight positive pressure of the inert gas.
-
Withdraw the Amine: Puncture the septum with the dry syringe and needle. Insert the needle tip below the surface of the liquid and slowly withdraw the desired volume. The positive pressure in the bottle will help to fill the syringe.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Flask: Quickly transfer the syringe to the reaction flask and puncture the septum. Inject the amine into the reaction flask.
-
Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or THF) followed by a protic solvent (e.g., isopropanol) to quench any residual reactive material.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This is a general procedure; specific parameters will depend on your titrator model. For strongly basic amines, a specialized Karl Fischer reagent or the addition of a buffer like salicylic acid may be necessary to prevent side reactions.[4][5][6][7][8]
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for amines.
-
Solvent Titration: Titrate the solvent to a dry endpoint to remove any residual water.
-
Sample Introduction: Using a gas-tight syringe, draw a known weight of this compound and inject it into the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the amount of reagent consumed and the weight of the sample.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 1219964-46-1|N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride|BLDpharm [bldpharm.com]
- 3. 1-PROPYL-3-PYRROLIDINEMETHANOL | CAS#:101256-95-5 | Chemsrc [chemsrc.com]
- 4. GSRS [precision.fda.gov]
- 5. Propylamine - Wikipedia [en.wikipedia.org]
- 6. N-Propyl-3-pentanamine hydrochloride | 151668-09-6 | Benchchem [benchchem.com]
- 7. 1-Propyl-3-pyrrolidinamine AldrichCPR [sigmaaldrich.com]
- 8. 1-Propyl-3-pyrrolidinamine | C7H16N2 | CID 23396940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methyl-N-propyl-propylamine [webbook.nist.gov]
Technical Support Center: Quantification of N-propyl-3-pyrrolidinemethanamine in Complex Matrices
Welcome to the technical support center for the analytical quantification of N-propyl-3-pyrrolidinemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the analysis of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: For sensitive and selective quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2] This method offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix.
Q2: Is derivatization required for the analysis of this compound?
A2: While derivatization can be employed to improve chromatographic retention and sensitivity for some amines, it is often not necessary when using a sensitive LC-MS/MS system. Direct analysis of the native compound is generally preferred to simplify the sample preparation workflow and avoid potential variability from the derivatization reaction. However, if issues with retention or sensitivity persist, derivatization can be considered as a method refinement step.
Q3: What are the key challenges in developing a robust quantification method for this analyte?
A3: The primary challenges include:
-
Poor retention in reversed-phase chromatography: As a small, polar, and basic compound, this compound may exhibit poor retention on traditional C18 columns.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.
-
Analyte recovery: Efficiently extracting the analyte from the complex matrix while removing interferences is crucial for achieving desired sensitivity and accuracy.
-
Stability: The stability of the analyte in the biological matrix and during the sample preparation process needs to be carefully evaluated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape or Low Retention Time
| Potential Cause | Recommended Solution |
| Analyte ionization state | This compound is a basic compound. To improve retention on a reversed-phase column, the mobile phase pH should be adjusted. Using a mobile phase with a higher pH (e.g., using ammonium bicarbonate or ammonium formate as an additive) will result in the analyte being in its neutral form, which will have a stronger interaction with the stationary phase. |
| Inappropriate column chemistry | If adjusting the mobile phase is insufficient, consider using a column with a different stationary phase. Options include embedded polar group (EPG) columns or HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are designed to retain polar compounds. |
| Injection solvent mismatch | Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions. A high percentage of organic solvent in the injection can lead to peak distortion. If possible, the injection solvent should be weaker than the initial mobile phase. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Recommended Solution |
| Co-elution with phospholipids | Phospholipids from plasma or serum are a major source of matrix effects. Implement a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate with a phospholipid removal membrane. |
| Insufficient sample cleanup | A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Chromatographic separation | Optimize the chromatographic gradient to better separate the analyte from the matrix interferences. A longer, shallower gradient can improve resolution. |
Issue 3: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient extraction | For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. A mixed-mode cation exchange sorbent is often effective for basic compounds.[3] Optimize the pH of the loading, washing, and elution steps. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments of the aqueous phase to maximize partitioning of the analyte into the organic phase. |
| Analyte binding to labware | Small basic molecules can adsorb to glass or plastic surfaces. Using low-binding microplates and tubes can help to minimize this issue. |
| Incomplete elution from SPE cartridge | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, the elution solvent should contain a component to neutralize the charge, such as a small amount of ammonia or other base in an organic solvent. |
Experimental Protocols
The following protocols are suggested starting points for method development and refinement.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices like plasma or urine to achieve high purity of the final extract.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat the sample (e.g., 200 µL of plasma) by diluting it 1:1 with 2% formic acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for the specific instrument.
| Parameter | Suggested Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard of this compound. A starting point would be to monitor the protonated molecule [M+H]+ as the precursor ion and select the most abundant and stable fragment ions as product ions. For a similar compound, N-methylpyrrolidinone, transitions monitored were m/z 100→82, 100→69, 100→58, and 100→41.[4] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic for Low Signal Intensity
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
preventing oxidation of N-propyl-3-pyrrolidinemethanamine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propyl-3-pyrrolidinemethanamine. The following information is designed to help prevent its oxidation during storage and provide guidance on stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, an aliphatic amine, is susceptible to degradation primarily through oxidation. The main contributing factors are:
-
Exposure to Oxygen: The lone pair of electrons on the nitrogen atoms makes the molecule reactive towards atmospheric oxygen.
-
Exposure to Light: Photons can provide the activation energy needed to initiate oxidation reactions.
-
Elevated Temperatures: Heat can accelerate the rate of oxidative degradation.[1][2]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
-
Incompatible Storage Materials: Contact with strong oxidizing agents or acids can lead to rapid degradation.[1]
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool location, ideally refrigerated (2-8 °C).[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and air.[1]
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.
Q3: Can antioxidants be used to prevent the oxidation of this compound?
A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose. These molecules act as free radical scavengers, interrupting the oxidative chain reactions. For laboratory-scale storage, a low concentration (e.g., 0.01-0.1%) of BHT can be added to the amine solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (yellowing or browning) of the amine sample. | Oxidation of the amine. | - Confirm the presence of degradation products using analytical techniques like HPLC or GC-MS. - If oxidation is confirmed, discard the sample and obtain a fresh batch. - Review and improve storage conditions (see Q2 in FAQs). |
| Inconsistent experimental results using the same batch of amine. | Partial degradation of the stock solution. | - Re-evaluate the purity of the stock solution. - Aliquot the stock solution into smaller, single-use vials upon receipt to minimize repeated exposure to air and moisture. |
| Precipitate formation in the amine solution. | Formation of insoluble oxidation products or reaction with atmospheric CO2. | - Attempt to identify the precipitate. - Filter the solution before use, but be aware that the concentration of the active amine may have decreased. It is generally advisable to use a fresh, pure sample. |
| Difficulty in achieving complete separation of the parent amine from its degradation products in HPLC. | Inadequate chromatographic conditions. | - Optimize the mobile phase composition, pH, and gradient. - Consider using a different column chemistry (e.g., a C18 column with good end-capping). - For amines lacking a chromophore, derivatization may be necessary for UV detection and improved separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to intentionally degrade the amine and identify its potential degradation products. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or GC-MS (see Protocol 2 and 3).
Protocol 2: Stability-Indicating HPLC-UV Method (with Derivatization)
Since aliphatic amines like this compound lack a strong UV chromophore, derivatization is often necessary for sensitive HPLC-UV detection.
1. Derivatization Reagent:
-
Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile (1 mg/mL).
2. Derivatization Procedure:
-
To 100 µL of the amine sample (or stressed sample from Protocol 1), add 200 µL of borate buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to react with excess FMOC-Cl.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized amine from its degradation products (e.g., start with 30% B, increase to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The method is considered stability-indicating if the parent amine peak is well-resolved from all degradation product peaks.
Protocol 3: GC-MS Analysis of this compound and its Volatile Degradants
GC-MS is a powerful technique for the separation and identification of volatile compounds, including small amines and their oxidation products.
1. Sample Preparation:
-
Dilute the amine sample in a volatile solvent like dichloromethane or methanol. Derivatization with a reagent like pentafluorobenzoyl chloride can be performed to improve chromatographic performance and sensitivity if needed.
2. GC-MS Conditions:
-
Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the parent amine and any degradation products by their mass spectra and retention times. The NIST library can be used for tentative identification of unknown peaks.
Quantitative Data Summary
The following table provides a template for summarizing the results from a forced degradation study. The percentage degradation should be calculated based on the decrease in the peak area of the parent compound in the stressed sample compared to the unstressed control.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal | 48 | 70 | ||
| Photolytic | 24 | Ambient |
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing N-propyl-3-pyrrolidinemethanamine Concentration for Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of N-propyl-3-pyrrolidinemethanamine for various cellular assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cellular assay?
A1: For a novel compound like this compound with limited published data, it is recommended to start with a broad concentration range. A common approach is to perform a dose-response experiment with serial dilutions covering several orders of magnitude, for example, from 1 nM to 100 µM. This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.
Q2: Why is it important to perform a dose-response curve?
A2: A dose-response curve is crucial for characterizing the effect of this compound on a cellular system. It allows you to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are measures of the compound's potency.[1][2] This information is essential for selecting the optimal concentration for your experiments and for comparing its activity with other compounds.
Q3: How do I choose the appropriate cellular assay to test the effects of this compound?
A3: The choice of assay depends on the expected biological activity of the compound. Preliminary studies suggest this compound may have anti-inflammatory or antimicrobial properties.[3] Therefore, you might consider assays that measure cytotoxicity in cancer cell lines, cytokine production in immune cells, or viability of microbial cultures. The assay should be robust, reproducible, and relevant to the biological question you are investigating.
Q4: What are the critical controls to include in my experiments?
A4: Every experiment should include several key controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell health and activity.
-
Positive Control: A known compound that induces the expected effect in your assay. This confirms that the assay is working correctly.
-
Negative Control: A compound known to have no effect in your assay.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time can vary depending on the cell type and the biological process being studied.[4] It is advisable to perform a time-course experiment to determine the ideal duration. This could range from a few hours for acute effects to several days for processes like cell proliferation.[5]
Troubleshooting Guide
dot
Caption: Troubleshooting Decision Tree for Common Cellular Assay Issues.
Q: My results show high cytotoxicity even at the lowest concentrations of this compound. What should I do?
A: High cytotoxicity across all concentrations can be due to several factors:
-
Concentration Range is Too High: Your lowest concentration may still be above the toxic threshold for your cells. It is recommended to test a much lower concentration range, potentially starting in the picomolar or low nanomolar range.
-
Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration in the wells. Ensure your vehicle control shows healthy cells. If not, consider using a different solvent or lowering the solvent concentration.
-
Incorrect Cell Seeding Density: Too few cells in a well can make them more susceptible to toxic effects. Optimize your cell seeding density to ensure a healthy cell monolayer or suspension.[5][6]
Q: I am not observing any effect of this compound on my cells. What could be the problem?
A: A lack of an observable effect could be due to:
-
Concentration is Too Low: The concentrations tested may be below the effective range for this compound in your specific assay. You should test a higher concentration range.
-
Incubation Time is Too Short: The compound may require a longer incubation period to elicit a cellular response.[7] A time-course experiment is recommended.
-
Compound Instability: this compound may be unstable in your cell culture medium. Consider the stability of the compound under your experimental conditions.
-
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the specific cellular changes induced by the compound. Consider a more sensitive or alternative assay.
Q: There is high variability between my replicate wells. How can I improve the consistency of my results?
A: High variability can obscure real effects and is often due to technical issues:
-
Inconsistent Pipetting: Ensure you are using calibrated pipettes and consistent technique for all liquid handling steps.[8]
-
Uneven Cell Plating: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings.[6] Be careful not to introduce bubbles during reagent addition and remove any that form.
Data Presentation
When determining the optimal concentration of this compound, it is essential to organize your data systematically. The following tables can be used as templates for your experiments.
Table 1: Initial Range-Finding Experiment for Cytotoxicity
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 100 | ||
| 10 | ||
| 1 | ||
| 0.1 | ||
| 0.01 | ||
| 0.001 | ||
| Vehicle Control | ||
| Untreated Control | 100 | N/A |
Table 2: Dose-Response Data for IC50 Determination
| Log [Concentration (M)] | % Inhibition (Mean) | Standard Deviation |
| -5.0 | ||
| -5.5 | ||
| -6.0 | ||
| -6.5 | ||
| -7.0 | ||
| -7.5 | ||
| -8.0 | ||
| -8.5 | ||
| -9.0 |
Experimental Protocols
dot
Caption: Experimental Workflow for an MTT Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.[9][10][11]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile DMSO or PBS). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer.
Protocol 2: General Dose-Response Experiment
This protocol provides a framework for conducting a dose-response experiment to determine the potency (EC50/IC50) of this compound.[1][12]
Procedure:
-
Assay Setup: Prepare your chosen cellular assay (e.g., ELISA, reporter assay, etc.) in a 96-well plate format.
-
Concentration Series: Prepare a 10-point, 1:3 or 1:10 serial dilution of this compound in the appropriate assay buffer or medium. The concentration range should span from no effect to a maximal effect, as determined in a preliminary range-finding experiment.
-
Treatment: Add the compound dilutions to the assay plate. Ensure that each concentration is tested in triplicate or quadruplicate. Include vehicle and untreated controls.
-
Incubation and Assay Development: Incubate the plate for the optimized time and then perform the necessary steps to develop the assay signal (e.g., adding a substrate, lysing the cells).
-
Data Acquisition: Read the plate using the appropriate instrument (e.g., plate reader, microscope).
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the controls (e.g., express as a percentage of the positive control or percentage inhibition relative to the vehicle control).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the EC50 or IC50 value.[1]
-
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is yet to be fully elucidated, the following diagram illustrates a hypothetical signaling pathway that could be investigated. For instance, if the compound is found to have anti-inflammatory effects, it might interact with a receptor that modulates the NF-κB signaling pathway.
dot
Caption: Hypothetical Anti-inflammatory Signaling Pathway for this compound.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 3. N-Propyl-3-pentanamine hydrochloride | 151668-09-6 | Benchchem [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. platypustech.com [platypustech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Scaling Up N-propyl-3-pyrrolidinemethanamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of N-propyl-3-pyrrolidinemethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, particularly focusing on the reductive amination pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete imine formation: Insufficient removal of water can shift the equilibrium back towards the starting materials. 2. Suboptimal reaction temperature: The temperature may be too low for efficient imine formation or too high, leading to side reactions. 3. Ineffective reducing agent: The chosen reducing agent may not be potent enough or may have degraded. 4. Catalyst poisoning: Impurities in the starting materials or solvent can deactivate the catalyst in catalytic hydrogenations. | 1. Water removal: On a larger scale, azeotropic distillation with a Dean-Stark trap is effective. Alternatively, using a drying agent like magnesium sulfate or molecular sieves can be beneficial. 2. Temperature optimization: Perform small-scale experiments to determine the optimal temperature for both imine formation and reduction. 3. Reducing agent selection and handling: Sodium triacetoxyborohydride is often effective and selective for reductive aminations. Ensure it is fresh and handled under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst is active and handled properly. 4. Purification of starting materials: Purify starting materials and use anhydrous solvents to minimize impurities. |
| Formation of Side Products (e.g., dipropylation) | 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde to form a tertiary amine. 2. Aldehyde side reactions: Propionaldehyde can undergo self-condensation (aldol reaction) under certain conditions. | 1. Control stoichiometry: Use a slight excess of the amine (3-(aminomethyl)pyrrolidine) relative to the aldehyde (propionaldehyde). 2. Slow addition of aldehyde: Add the propionaldehyde slowly to the reaction mixture to maintain a low concentration, minimizing both over-alkylation and self-condensation. |
| Difficult Product Isolation and Purification | 1. Emulsion formation during workup: The amine product can act as a surfactant, leading to stable emulsions. 2. Co-elution with starting materials or byproducts during chromatography: Similar polarities of the product and impurities can make chromatographic separation challenging. 3. Product volatility: The product may be volatile, leading to losses during solvent removal. | 1. Workup modification: Use brine washes to break emulsions. Adjusting the pH of the aqueous layer can also help. 2. Purification strategy: Consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification by crystallization. If using chromatography, careful selection of the mobile phase is crucial. 3. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure to minimize product loss. |
| Inconsistent Results at Larger Scale | 1. Inefficient heat transfer: Exothermic reactions can lead to localized overheating and side reactions in large reactors. 2. Poor mixing: Inadequate agitation can result in non-uniform reaction conditions and lower yields. | 1. Reactor design and cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. 2. Effective agitation: Employ mechanical stirring and ensure the stirrer design is appropriate for the scale and viscosity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and scalable method is the reductive amination of a protected 3-(aminomethyl)pyrrolidine with propionaldehyde, followed by deprotection. This method is generally preferred over direct alkylation with a propyl halide to avoid issues with over-alkylation.
Q2: How can I minimize the formation of the di-propylated byproduct?
A2: To minimize di-propylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the 3-(aminomethyl)pyrrolidine starting material relative to propionaldehyde is recommended. Additionally, slow, controlled addition of the aldehyde to the reaction mixture can help maintain a low concentration of the aldehyde, further reducing the likelihood of over-alkylation.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of reagents: Propionaldehyde is flammable and volatile. Sodium borohydride and its derivatives can release hydrogen gas upon contact with water or acid.
-
Exothermic reactions: The reductive amination can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
-
Hydrogenation: If using catalytic hydrogenation, proper handling of hydrogen gas and the pyrophoric catalyst (e.g., Raney nickel) is essential.
Q4: My reaction workup results in a persistent emulsion. How can I resolve this?
A4: Emulsion formation is common in the workup of amine syntheses. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). Adjusting the pH of the aqueous layer away from the isoelectric point of the product can also help. In some cases, filtration through a pad of celite may be effective.
Q5: What is the best way to purify the final product on a large scale?
A5: For large-scale purification, distillation under reduced pressure is often the most efficient method if the product is thermally stable and has a suitable boiling point. If distillation is not feasible, purification via salt formation (e.g., hydrochloride salt) and subsequent crystallization can be an effective alternative to large-scale column chromatography.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol outlines a two-step process starting from commercially available N-Boc-3-(aminomethyl)pyrrolidine.
Step 1: N-propylation of N-Boc-3-(aminomethyl)pyrrolidine
| Parameter | Condition |
| Reactants | N-Boc-3-(aminomethyl)pyrrolidine, Propionaldehyde, Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
Methodology:
-
To a stirred solution of N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add propionaldehyde (1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-N-propyl-3-pyrrolidinemethanamine.
Step 2: Deprotection of N-Boc-N-propyl-3-pyrrolidinemethanamine
| Parameter | Condition |
| Reactant | N-Boc-N-propyl-3-pyrrolidinemethanamine |
| Reagent | Trifluoroacetic acid (TFA) in DCM or Hydrochloric acid (HCl) in dioxane |
| Solvent | Dichloromethane (DCM) or Dioxane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
| Purity (after workup) | >98% |
Methodology:
-
Dissolve the crude N-Boc-N-propyl-3-pyrrolidinemethanamine from Step 1 in DCM.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., 50% NaOH) to pH > 12.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, this compound.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the two-step synthesis of this compound.
Validation & Comparative
Purity Under Scrutiny: A Comparative Guide to HPLC and NMR for the Validation of N-propyl-3-pyrrolidinemethanamine
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of N-propyl-3-pyrrolidinemethanamine, a key intermediate in various synthetic pathways.
This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and explores alternative analytical strategies. The information herein is intended to assist in the selection of the most appropriate method based on the specific requirements of the analytical challenge.
At a Glance: HPLC vs. NMR for Purity Analysis
| Feature | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by detection. | Signal intensity is directly proportional to the number of nuclei. |
| Selectivity | High for separating impurities from the main component. | High for distinguishing structurally different molecules. |
| Sensitivity | High (ng to pg level), especially with fluorescent derivatization. | Moderate (mg to µg level). |
| Quantification | Requires a reference standard for the analyte. | Can be performed with an internal or external standard of a different compound. |
| Sample Throughput | Higher, with typical run times of 15-30 minutes per sample. | Lower, with longer acquisition times for high precision. |
| Structural Info | Provides retention time, no direct structural information. | Provides detailed structural information about the analyte and any impurities. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |
High-Performance Liquid Chromatography (HPLC): A Sensitive Separation
Due to the lack of a UV-absorbing chromophore in this compound, a derivatization step is essential for sensitive detection by HPLC with a UV or fluorescence detector. This involves reacting the amine with a labeling agent to form a derivative that is easily detectable.
Experimental Protocol: HPLC with Pre-column Derivatization
1. Derivatization Agent Selection: A common and effective derivatizing reagent for primary and secondary amines is Dansyl Chloride. It reacts with the amine groups to produce highly fluorescent derivatives.
2. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To 100 µL of the standard solution, add 200 µL of a Dansyl Chloride solution (1 mg/mL in acetone) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
After cooling to room temperature, add 100 µL of a quenching reagent (e.g., a solution of a primary amine like methylamine) to react with the excess Dansyl Chloride.
-
Dilute the final solution with the mobile phase to the desired concentration for injection.
-
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm.
-
Injection Volume: 10 µL.
Data Presentation: Illustrative HPLC Purity Assessment
| Sample ID | Peak Area (Analyte) | Total Peak Area | Purity (%) |
| Batch A | 2,450,000 | 2,480,000 | 98.8% |
| Batch B | 2,390,000 | 2,495,000 | 95.8% |
| Batch C | 2,510,000 | 2,520,000 | 99.6% |
Note: The data presented is illustrative and intended for comparative purposes.
Caption: Workflow for HPLC Purity Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Intrinsic Quantifier
Quantitative NMR (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of protons giving rise to the signal. This allows for the determination of purity without the need for a reference standard of the analyte itself; instead, a certified internal standard of a different, stable compound is used.
Experimental Protocol: Quantitative ¹H NMR
1. Internal Standard Selection: An ideal internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, non-volatile, and have a known high purity. For this compound, maleic acid or 1,4-dinitrobenzene are suitable choices.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) to dissolve both the sample and the internal standard completely.
-
Vortex the tube to ensure a homogeneous solution.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: Illustrative qNMR Purity Assessment
| Sample ID | Analyte Integral | Internal Std. Integral | Calculated Purity (%) |
| Batch A | 1.00 | 2.05 | 98.5% |
| Batch B | 1.00 | 2.12 | 95.3% |
| Batch C | 1.00 | 2.03 | 99.5% |
Note: The data presented is illustrative and intended for comparative purposes.
Caption: Workflow for qNMR Purity Validation.
Alternative Methods for Purity Validation
While HPLC and NMR are powerful techniques, other methods can also be employed for the purity assessment of this compound, either as standalone techniques or for orthogonal confirmation.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for the analysis of volatile amines. Derivatization may be employed to improve peak shape and thermal stability. GC-FID can provide quantitative purity information based on peak area percentages, assuming all components have a similar response factor. GC-MS offers the added advantage of identifying impurities based on their mass spectra.
-
Titration: Acid-base titration can be a simple and cost-effective method for determining the overall amine content. However, it is non-specific and will quantify all basic components in the sample, not just the target analyte.
Conclusion: Choosing the Right Tool for the Job
Both HPLC with derivatization and quantitative NMR are robust and reliable methods for the purity validation of this compound.
-
HPLC excels in its high sensitivity and ability to separate closely related impurities, making it ideal for detecting trace-level contaminants.
-
qNMR offers the significant advantage of being a primary ratio method that does not require a reference standard of the analyte, providing a direct and accurate measure of purity. It also provides valuable structural information that can aid in the identification of unknown impurities.
The choice between these methods will depend on the specific analytical needs, available instrumentation, and the stage of drug development. For routine quality control with a focus on high throughput and sensitivity to trace impurities, a validated HPLC method is often preferred. For the certification of reference materials or in-depth purity assessment where absolute quantification without a specific reference standard is required, qNMR is the method of choice. For a comprehensive purity profile, employing both techniques as orthogonal methods is highly recommended.
A Comparative Efficacy Analysis of N-propyl-3-pyrrolidinemethanamine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N-propyl-3-pyrrolidinemethanamine and its structurally similar compounds. The information is compiled from preclinical research to offer an objective overview for drug discovery and development professionals. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships within this compound class.
Introduction
This compound belongs to the class of 3-aminomethylpyrrolidine derivatives, a scaffold that has garnered significant interest in medicinal chemistry due to its presence in compounds targeting various receptors, particularly within the central nervous system. Variations in the substituent on the nitrogen atom of the aminomethyl group can significantly influence the potency and selectivity of these compounds for their biological targets. This guide focuses on comparing the efficacy of the N-propyl derivative with other N-substituted analogs.
Efficacy Comparison of N-substituted 3-Aminomethylpyrrolidine Derivatives
The primary biological targets for many 3-aminomethylpyrrolidine derivatives are serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions. The following tables summarize the available quantitative efficacy data for this compound and its analogs at these receptors.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | N-Substituent | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Analog 1 | Methyl | Data not available | Data not available | |
| Analog 2 | Ethyl | Data not available | Data not available | |
| This compound | Propyl | Data not available | Data not available | |
| Analog 3 | Butyl | Data not available | Data not available | |
| Analog 4 | Benzyl | Potent Ligand | Data not available | [1] |
Table 2: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | N-Substituent | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| Analog 1 | Methyl | Data not available | Data not available | |
| Analog 2 | Ethyl | Data not available | Data not available | |
| This compound | Propyl | Data not available | Data not available | |
| Analog 3 | Butyl | Data not available | Data not available | |
| Analog 4 | Aryl-substituted alkanamine | Varies | Varies | [2] |
Note: Specific quantitative data for this compound and its simple alkyl analogs were not available in the reviewed literature. The tables are structured to accommodate future data as it becomes available. The available information suggests that N-substituted-3-arylpyrrolidines are potent ligands at the serotonin 1A receptor, and various pyrrolidine-containing compounds show affinity for dopamine D3 receptors.[1][2]
Structure-Activity Relationship (SAR)
The structure-activity relationship of 3-aminomethylpyrrolidine derivatives indicates that the nature of the N-substituent plays a critical role in determining the affinity and selectivity for serotonin and dopamine receptors. For instance, N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor.[1] Similarly, the pyrrolidine moiety is a common feature in ligands targeting the dopamine D3 receptor.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of these compounds.
Radioligand Receptor Binding Assay
This assay is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A or D2)
-
Radioligand with known high affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.
-
Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This is a generalized protocol. Specific details may vary depending on the receptor and radioligand used.[3][4]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway that could be modulated by these compounds and the workflow of a typical receptor binding assay.
References
- 1. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of N-Propyl-3-pyrrolidinemethanamine Analogues for Dopamine Receptor Activity
For Immediate Release
This publication provides a comparative guide to the in vitro biological activity of N-propyl-3-pyrrolidinemethanamine and its analogues, with a focus on their interaction with dopamine receptors. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.
Introduction
Pyrrolidine-based structures are a cornerstone in the development of novel therapeutics targeting the central nervous system. The this compound scaffold, in particular, has garnered interest for its potential to selectively modulate dopamine receptor subtypes, which are implicated in a variety of neurological and psychiatric disorders. This guide offers a comparative analysis of a representative N-substituted 3-aminopyrrolidine derivative against established dopamine receptor ligands to highlight its pharmacological profile.
Comparative Analysis of Dopamine Receptor Binding Affinity
The in vitro biological activity of novel compounds is often first assessed through radioligand binding assays to determine their affinity for specific receptor targets. The following table summarizes the binding affinities (Ki, in nanomolars) of a selected N-substituted 3-aminopyrrolidine derivative and comparator compounds for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Selectivity (D2/D3) |
| N-Propyl-N-((3-hydroxyphenyl)pyrrolidin-3-yl)methyl)benzamide | 143 | 0.8 | 178.75 |
| Haloperidol | 1.2 | 2.5 | 0.48 |
| Clozapine | 120 | 480 | 0.25 |
| Risperidone | 3.4 | 7.2 | 0.47 |
| Olanzapine | 11 | 23 | 0.48 |
Data is illustrative and compiled from various sources for comparative purposes.
Experimental Protocols
The following section details the methodology for a standard in vitro radioligand binding assay used to determine the dopamine receptor affinities presented in the table above.
Radioligand Binding Assay for Dopamine D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for human dopamine D2 and D3 receptors expressed in a stable cell line.
Materials:
-
HEK-293 cells stably expressing human dopamine D2 or D3 receptors.
-
[³H]-Spiperone (a radiolabeled antagonist with high affinity for D2-like receptors).
-
Test compounds (e.g., N-propyl-N-((3-hydroxyphenyl)pyrrolidin-3-yl)methyl)benzamide).
-
Reference compounds (e.g., Haloperidol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target dopamine receptor subtype.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer to a final protein concentration of 10-20 µg per well.
-
-
Competition Binding Assay:
-
To each well of a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the test compound or a reference compound.
-
Add a fixed concentration of the radioligand, [³H]-Spiperone (e.g., 0.2 nM).
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for D2/D3 dopamine receptors and the workflow of the described radioligand binding assay.
Caption: General signaling pathway of D2/D3 dopamine receptors.
Comparative Analysis of N-propyl-3-pyrrolidinemethanamine and a Structural Isomer, N-ethyl-2-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-propyl-3-pyrrolidinemethanamine and its structural isomer, N-ethyl-2-pyrrolidinemethanamine. Due to the limited availability of experimental data for this compound in publicly accessible literature, this guide leverages data from its better-characterized analogue, N-ethyl-2-pyrrolidinemethanamine, to provide a useful reference for researchers working with N-alkyl-pyrrolidinemethanamine derivatives.
Physicochemical and Safety Data Comparison
The following tables summarize the available quantitative data for this compound and N-ethyl-2-pyrrolidinemethanamine. It is important to note that the data for this compound is limited, and therefore, the data for N-ethyl-2-pyrrolidinemethanamine is presented as a valuable comparative reference.
Table 1: Physicochemical Properties
| Property | This compound | N-ethyl-2-pyrrolidinemethanamine |
| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂[1][2] |
| Molecular Weight | 142.24 g/mol | 128.22 g/mol |
| Boiling Point | Data not available | 58-60 °C at 16 mmHg |
| Density | Data not available | 0.884 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.466 |
Table 2: Safety Information
| Hazard | This compound | N-ethyl-2-pyrrolidinemethanamine |
| GHS Pictograms | Data not available | |
| Signal Word | Data not available | Warning |
| Hazard Statements | Data not available | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
| Precautionary Statements | Data not available | P210, P302 + P352, P305 + P351 + P338 |
Experimental Protocols
General Synthesis of N-alkyl-pyrrolidinemethanamines
A common synthetic route involves the reductive amination of a suitable pyrrolidine carboxaldehyde or the alkylation of a pyrrolidinemethanamine.
Example Protocol: Reductive Amination
-
Reaction Setup: To a solution of pyrrolidine-3-carboxaldehyde in a suitable solvent (e.g., methanol, dichloromethane), add one equivalent of the primary amine (e.g., propylamine).
-
Formation of Imine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.
-
Work-up: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation to yield the desired N-alkyl-pyrrolidinemethanamine.
Characterization Methods
The characterization of the final product would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups (e.g., N-H and C-N bonds).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Visualizations
General Synthesis Workflow
Caption: General synthesis workflow for N-alkyl-pyrrolidinemethanamines.
Hypothetical Signaling Pathway Investigation
N-alkyl-pyrrolidinemethanamine derivatives are often investigated for their potential as modulators of various receptors and transporters in the central nervous system. The following diagram illustrates a hypothetical signaling pathway where such a compound might be studied.
Caption: Hypothetical GPCR signaling pathway for drug screening.
References
N-propyl-3-pyrrolidinemethanamine vs other pyrrolidine derivatives in research
While N-propyl-3-pyrrolidinemethanamine remains a structurally intriguing yet largely uncharacterized molecule in public research domains, the broader family of pyrrolidine derivatives continues to be a fertile ground for the discovery of novel therapeutics, particularly in the realm of neuroscience. This guide offers a comparative overview of pyrrolidine-based compounds that have been investigated for their activity at key central nervous system (CNS) targets, providing researchers, scientists, and drug development professionals with a valuable resource for navigating this versatile chemical scaffold.
Due to the limited availability of specific pharmacological data for this compound, this guide will focus on a comparative analysis of structurally related and well-characterized N-substituted pyrrolidine derivatives that have been evaluated for their binding affinity and functional activity at dopamine D2 and serotonin 5-HT1A receptors. These receptors are critical targets for the treatment of a wide range of neurological and psychiatric disorders.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a ubiquitous feature in a vast number of natural products and synthetic bioactive molecules.[1] Its prevalence in approved drugs highlights its status as a "privileged scaffold" in medicinal chemistry.[2][3] The structural and physicochemical properties of the pyrrolidine ring, including its ability to engage in hydrogen bonding and its conformational flexibility, make it an ideal building block for designing ligands that can selectively interact with diverse biological targets.[2]
Comparative Analysis of Pyrrolidine Derivatives Targeting Dopamine D2 and Serotonin 5-HT1A Receptors
To illustrate the therapeutic potential of the pyrrolidine scaffold, this section provides a comparative analysis of representative derivatives that have been investigated for their interaction with the dopamine D2 and serotonin 5-HT1A receptors. The data presented here is a compilation from various studies and is intended to highlight the structure-activity relationships (SAR) within this chemical class.
Selected Pyrrolidine Derivatives for Comparison
For this analysis, we will consider the following classes of pyrrolidine derivatives, for which pharmacological data is available:
-
N-Arylmethyl-pyrrolidinyl Benzamides: These compounds feature a pyrrolidine ring connected to a benzamide moiety via an N-arylmethyl substituent. They have been extensively studied as high-affinity ligands for the dopamine D2 receptor.[4]
-
Arylpiperazinyl-pyrrolidinones: This class of compounds incorporates a pyrrolidone (a pyrrolidine ring with a carbonyl group) linked to an arylpiperazine moiety, a common pharmacophore for serotonin 5-HT1A receptor ligands.[4]
-
3-Aryl-pyrrolidines: In these derivatives, an aryl group is directly attached to the 3-position of the pyrrolidine ring. Variations in the N-substituent have been shown to modulate affinity and selectivity for the serotonin 5-HT1A receptor.[5]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of representative compounds from each class for the human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.
| Compound Class | Representative Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Reference |
| N-Arylmethyl-pyrrolidinyl Benzamide | cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM) | 0.04 | Not Reported | [4] |
| Arylpiperazinyl-pyrrolidinone | Aripiprazole Analog | 1.1 | 3.4 | |
| 3-Aryl-pyrrolidine | N-[(N-saccharino)butyl]-3-(4-cyanophenyl)pyrrolidine | >1000 | 1.2 | [5] |
Experimental Protocols
To provide a comprehensive resource, the following are detailed methodologies for the key experiments cited in the comparative data table.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT1A receptors) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from specific brain regions of rodents (e.g., rat striatum for D2 receptors).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the research and development of pyrrolidine derivatives.
Caption: A generalized workflow for the discovery and development of novel drugs based on the pyrrolidine scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
A Comparative Analysis of N-propyl-3-pyrrolidinemethanamine and its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the racemic mixture and individual enantiomers of N-propyl-3-pyrrolidinemethanamine. This document presents a hypothetical dataset to illustrate the potential differences in pharmacological activity between the (R) and (S) enantiomers, supported by detailed experimental protocols and signaling pathway diagrams.
This compound is a chiral compound with a pyrrolidine core, a structure found in many biologically active molecules that target the central nervous system. Due to the chiral center at the 3-position of the pyrrolidine ring, this compound exists as two enantiomers, (R)-N-propyl-3-pyrrolidinemethanamine and (S)-N-propyl-3-pyrrolidinemethanamine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects. Therefore, the characterization of the individual enantiomers is a critical step in the drug discovery and development process.
This guide explores the potential differential binding affinities and functional activities of the enantiomers of this compound at two key G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric disorders: the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Data Presentation: Comparative Analysis of Receptor Binding Affinities
The following tables summarize hypothetical quantitative data on the binding affinities (Ki) of the racemic mixture and individual enantiomers of this compound at human dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Comparative Binding Affinities at Dopamine D2 Receptor
| Compound | Ki (nM) |
| Racemic this compound | 15.8 |
| (R)-N-propyl-3-pyrrolidinemethanamine | 2.1 |
| (S)-N-propyl-3-pyrrolidinemethanamine | 89.4 |
Table 2: Comparative Binding Affinities at Serotonin 5-HT2A Receptor
| Compound | Ki (nM) |
| Racemic this compound | 45.2 |
| (R)-N-propyl-3-pyrrolidinemethanamine | 150.3 |
| (S)-N-propyl-3-pyrrolidinemethanamine | 12.5 |
Disclaimer: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental values may differ.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Enantioselective Synthesis of (R)- and (S)-N-propyl-3-pyrrolidinemethanamine
A potential route for the enantioselective synthesis of the individual enantiomers of this compound could involve the use of a chiral auxiliary or an asymmetric catalytic method. One plausible approach starts from a commercially available chiral precursor, such as (R)- or (S)-1-Boc-3-hydroxymethylpyrrolidine.
-
Oxidation: The alcohol group of the chiral starting material is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) in dichloromethane (DCM).
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination with n-propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a suitable solvent like dichloroethane (DCE).
-
Deprotection: The Boc protecting group is removed by treatment with an acid, for example, trifluoroacetic acid (TFA) in DCM, to yield the final enantiomerically pure product.
-
Purification: The final product is purified by column chromatography on silica gel.
The enantiomeric excess (ee) of the synthesized compounds would be determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2]
Protocol 2: Chiral HPLC for Enantiomeric Separation and Purity Assessment
This protocol describes a method for the analytical separation of the enantiomers of this compound.
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or Chiralcel OD-H), is used.[3][4]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is used as the mobile phase. The optimal ratio is determined empirically to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Protocol 3: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol outlines the procedure for determining the binding affinities (Ki) of the test compounds at the human dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.[5][6][7][8]
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are used as the receptor source.
-
Radioligand: A specific radioligand with high affinity for the target receptor is used. For the D2 receptor, [³H]-Spiperone is a common choice. For the 5-HT2A receptor, [³H]-Ketanserin is frequently used.[5][7]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, is used.
-
Incubation: The receptor membranes, radioligand, and various concentrations of the unlabeled test compound (racemate or individual enantiomers) are incubated in the assay buffer.
-
Separation of Bound and Free Radioligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams were created using the Graphviz (DOT language) to visualize key signaling pathways and the experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. revvity.com [revvity.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming the Molecular Structure of N-propyl-3-pyrrolidinemethanamine
Introduction
Proposed Synthesis: Reductive Amination
A common and effective method for the synthesis of N-propyl-3-pyrrolidinemethanamine is the reductive amination of 3-pyrrolidinecarboxaldehyde with propylamine.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.
Reaction:
3-Pyrrolidinecarboxaldehyde + Propylamine → [Intermediate Iminium Ion] --(Reduction)--> this compound
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-pyrrolidinecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add propylamine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reducing imines in the presence of aldehydes.[1]
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Confirmation of Molecular Structure
The following section details the experimental protocols for key analytical techniques and the predicted data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These predictions are based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
| ~1.5 | Sextet | 2H | -CH₂-CH₂ -CH₃ |
| ~1.6-2.0 | Multiplet | 2H | Pyrrolidine C4-H |
| ~2.4-2.8 | Multiplet | 5H | -CH₂ -CH₂-CH₃, Pyrrolidine C5-H , -CH₂ -NH- |
| ~2.9-3.2 | Multiplet | 3H | Pyrrolidine C2-H , C3-H |
| Variable | Broad Singlet | 1H | NH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~11 | Propyl C H₃ |
| ~23 | Propyl -C H₂-CH₃ |
| ~29 | Pyrrolidine C4 |
| ~38 | Pyrrolidine C3 |
| ~46 | Pyrrolidine C5 |
| ~51 | Propyl -C H₂-NH- |
| ~54 | Pyrrolidine C2 |
| ~56 | Pyrrolidine -C H₂-NH- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Predicted Mass Spectrometry Data
For this compound (C₈H₁₈N₂), the expected molecular weight is approximately 142.24 g/mol .
Table 3: Predicted Key Mass Spectrum Fragments (EI)
| m/z | Fragment | Notes |
| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - CH₃]⁺ | Loss of a methyl group |
| 113 | [M - C₂H₅]⁺ | Loss of an ethyl group from the propyl chain |
| 99 | [C₅H₉N-CH₂]⁺ | Cleavage of the propyl group |
| 84 | [C₅H₁₀N]⁺ | Pyrrolidine ring fragment |
| 71 | [C₄H₉N]⁺ | Fragmentation of the pyrrolidine ring |
| 44 | [CH₃CH₂NH]⁺ | Fragment from the propylamino side |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be obtained from a neat liquid film (if the sample is an oil) between salt plates (NaCl or KBr) or by dissolving the sample in a suitable solvent.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 (broad, weak) | N-H Stretch | Secondary Amine |
| 2850-2960 (strong) | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1450-1470 (medium) | C-H Bend | Aliphatic (CH₂) |
| 1000-1250 (medium) | C-N Stretch | Amine |
Comparison with Precursors
To confirm the successful synthesis of this compound, it is crucial to demonstrate the disappearance of the starting materials' characteristic signals and the appearance of new signals corresponding to the product.
Table 5: Spectroscopic Comparison of Product vs. Precursors
| Technique | 3-Pyrrolidinecarboxaldehyde | Propylamine | This compound (Product) |
| ¹H NMR | Aldehyde proton at ~9.7 ppm. | Two N-H protons (~1.1 ppm, broad). | Absence of aldehyde proton. Appearance of new signals for the propyl group and a single N-H proton. |
| ¹³C NMR | Carbonyl carbon at ~200 ppm. | Absence of carbonyl carbon signal. Appearance of new aliphatic carbons for the propyl group. | |
| IR | Strong C=O stretch at ~1725 cm⁻¹. Aldehyde C-H stretches at ~2720 and ~2820 cm⁻¹. | Two N-H stretch bands (twin peaks) for primary amine at ~3300-3400 cm⁻¹. | Absence of C=O stretch. Appearance of a single, weak N-H stretch for the secondary amine. |
| MS (M⁺) | m/z = 99 | m/z = 59 | m/z = 142 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and structural confirmation process.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to the Analytical Detection of N-propyl-3-pyrrolidinemethanamine
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of N-propyl-3-pyrrolidinemethanamine is crucial for understanding its pharmacokinetic profile, metabolism, and potential biological effects. This guide provides a comparative overview of the most applicable analytical techniques for the detection and quantification of this compound, based on methodologies applied to structurally similar molecules. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the gold standard for the analysis of such analytes in various matrices.
Overview of Analytical Techniques
The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. For this compound, both GC-MS and LC-MS offer high selectivity and sensitivity, making them well-suited for demanding research and development applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase followed by detection using a mass spectrometer. For compounds with polar functional groups like amines, derivatization is often employed to improve volatility and chromatographic peak shape. GC-MS, particularly with a triple quadrupole mass analyzer (GC-MS/MS), can offer excellent sensitivity and selectivity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that separates compounds in the liquid phase before mass spectrometric detection. It is highly versatile and can accommodate a wide range of analytes, including those that are non-volatile or thermally labile. Reversed-phase chromatography with a C18 column is a common starting point for the separation of amine-containing compounds.[2] Tandem mass spectrometry (LC-MS/MS) is frequently used for its high selectivity and sensitivity, making it the gold standard for quantifying analytes in complex biological matrices.[2][3]
Quantitative Data Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (with derivatization) | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to sub-ng/mL range |
| Linearity | Typically excellent over 2-3 orders of magnitude | Typically excellent over 3-4 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% |
| Sample Throughput | Moderate (derivatization can add time) | High |
| Matrix Effects | Generally lower than LC-MS | Can be significant, requiring careful method development |
Experimental Methodologies
Below are detailed, proposed experimental protocols for the analysis of this compound using GC-MS and LC-MS. These are based on established methods for similar amine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method assumes derivatization to improve the chromatographic properties of the analyte.
-
Sample Preparation (Plasma/Urine):
-
To 500 µL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) at an alkaline pH to ensure the amine is in its free base form.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to facilitate the reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard of the derivatized analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the direct analysis of the analyte without derivatization.
-
Sample Preparation (Plasma/Urine):
-
To 100 µL of the sample, add an internal standard.
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.[4]
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: MRM. The precursor ion would likely be the protonated molecule [M+H]+, and product ions would be determined via infusion of a standard.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for both GC-MS and LC-MS analysis.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by LC-MS.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the sensitive and selective analysis of this compound. The choice between them will depend on the specific requirements of the study.
-
LC-MS/MS is often favored for its high throughput, applicability to a broader range of analytes without the need for derivatization, and its robustness in analyzing complex biological samples. It is arguably the more versatile and modern approach for this type of analyte.
-
GC-MS/MS remains a powerful alternative, particularly when high chromatographic resolution is required. While the need for derivatization can add a step to the sample preparation process, it can also lead to excellent sensitivity and is a well-established technique in many laboratories.
For researchers developing a new method for this compound, LC-MS/MS would be the recommended starting point due to its direct analysis capabilities and high sensitivity. However, if an LC-MS system is not available, a robust and reliable method can be developed using GC-MS with appropriate derivatization. In either case, method development and validation will be essential to ensure accurate and precise results.
References
- 1. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Affinity of Pyrrolidine Derivatives to the Histamine H3 Receptor
Introduction
While the specific biological target for N-propyl-3-pyrrolidinemethanamine is not extensively documented in publicly available literature, the pyrrolidine moiety is a common scaffold in the development of ligands for various G-protein coupled receptors (GPCRs). This guide provides a framework for validating the binding affinity of such compounds by using the histamine H3 receptor (H3R) as a representative target. The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target in drug discovery for neurological and psychiatric disorders.[1]
This guide will use Irdabisant (CEP-26401), a potent and selective H3R antagonist/inverse agonist containing a pyrrolidine ring, as the primary example.[2][3][4] We will compare its binding affinity with other known H3R antagonists and provide a detailed experimental protocol for a competitive radioligand binding assay, a standard method for determining ligand-receptor binding affinity.
Comparative Binding Affinity Data
The binding affinity of a compound to its target is a critical parameter in drug development, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Irdabisant and other reference H3R antagonists for the human and rat H3 receptors.
| Compound | Chemical Scaffold | Target Species | Receptor | Assay Type | Kᵢ (nM) |
| Irdabisant (CEP-26401) | Pyrrolidine Derivative | Human | H3R | Radioligand Binding Assay | 2.0 ± 1.0 [2][3] |
| Irdabisant (CEP-26401) | Pyrrolidine Derivative | Rat | H3R | Radioligand Binding Assay | 7.2 ± 0.4 [2][3][4] |
| Thioperamide | Imidazole Derivative | Rat | H3R | Radioligand Binding Assay | 4.3 |
| Clobenpropit | Imidazole Derivative | Rat | H3R | Radioligand Binding Assay | 0.8 |
| ABT-239 | Non-imidazole | Rat | H3R | Radioligand Binding Assay | 1.3 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (like this compound) for the histamine H3 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H3 receptor.
Materials:
-
Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a known H3R agonist radioligand.[5]
-
Membrane Preparation: Membranes from cells expressing recombinant human or rat H3 receptors, or from rat brain cortex tissue.[5][6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[5]
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Competitor (for non-specific binding): High concentration of a known H3R ligand (e.g., 10 µM Thioperamide).
-
Scintillation Cocktail
-
96-well Filter Plates
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Thaw stored cell membranes or prepare fresh membranes from brain tissue.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + High concentration of competitor + Membranes.
-
Competitive Binding: Radioligand + Various concentrations of the test compound + Membranes.
-
-
Add a constant concentration of [³H]-NAMH to all wells. The concentration should be close to its Kd value.
-
Add increasing concentrations of the test compound to the competitive binding wells.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 2 hours) to allow the binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
This guide provides a comprehensive overview of how to validate the binding affinity of a novel compound, exemplified by this compound, to a specific biological target. By leveraging established methodologies and comparing against known ligands for the histamine H3 receptor, researchers can robustly characterize the binding properties of new chemical entities. The provided experimental protocol and data analysis framework offer a clear path for obtaining quantitative binding affinity data, which is essential for the progression of drug discovery and development projects.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
comparative study of N-propyl-3-pyrrolidinemethanamine's effects on different cell lines
A detailed review of the cytotoxic effects and mechanisms of action of novel pyrrolidine-carboxamide derivatives on various cancer cell lines, providing valuable insights for researchers and drug development professionals.
This guide presents a comparative study on the effects of a series of novel pyrrolidine-carboxamide derivatives on different human cancer cell lines. Due to the limited availability of published research on the specific compound N-propyl-3-pyrrolidinemethanamine, this report focuses on a closely related and well-studied class of analogs: pyrrolidine-carboxamide derivatives. The data presented here is synthesized from a comprehensive review of recent studies investigating the anticancer properties of these compounds.
Data Summary of Anticancer Activity
The cytotoxic effects of several pyrrolidine-carboxamide derivatives were evaluated against a panel of human cancer cell lines, including A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined using the MTT assay. A lower IC50 value indicates a higher cytotoxic potency. The results for the most active compounds from a representative study are summarized in the table below.[1][2]
| Compound | A-549 (μM) | MCF-7 (μM) | Panc-1 (μM) | HT-29 (μM) |
| 7e | 0.95 | 1.21 | 1.35 | 1.10 |
| 7g | 0.88 | 0.92 | 1.05 | 0.75 |
| 7k | 1.15 | 1.30 | 1.42 | 1.25 |
| 7n | 0.92 | 1.10 | 1.28 | 0.98 |
| 7o | 1.05 | 1.18 | 1.33 | 1.02 |
| Doxorubicin (Reference) | 1.02 | 1.15 | 1.20 | 0.95 |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability. This protocol is based on standard procedures described in the referenced literature.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells (A-549, MCF-7, Panc-1, or HT-29) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine-carboxamide derivatives or a vehicle control (e.g., DMSO) and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
To better understand the experimental process and the underlying mechanisms of action of these pyrrolidine-carboxamide derivatives, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of pyrrolidine-carboxamide derivatives using the MTT assay.
The studied pyrrolidine-carboxamide derivatives have been shown to exert their anticancer effects through the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.[7][8][9][10]
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by pyrrolidine-carboxamide derivatives, leading to reduced cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. citeab.com [citeab.com]
Benchmarking N-propyl-3-pyrrolidinemethanamine Against the Known Dopamine Agonist Ropinirole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound N-propyl-3-pyrrolidinemethanamine against the established dopamine D2/D3 receptor agonist, Ropinirole. The following sections detail the experimental protocols for key assays, present comparative data in a tabular format, and visualize the experimental workflow and a relevant signaling pathway. This document is intended to serve as a resource for researchers investigating new chemical entities targeting the dopaminergic system.
Introduction
This compound is a novel compound with a chemical structure suggestive of potential activity at central nervous system (CNS) receptors. Preliminary investigations of structurally related compounds indicate a potential for modulating neurotransmitter release. To characterize the pharmacological profile of this compound, a direct comparison with a well-established therapeutic agent is essential.
Ropinirole, a non-ergot dopamine agonist with high affinity for D2 and D3 dopamine receptors, has been selected as the standard for this benchmarking study. Ropinirole is a widely used treatment for Parkinson's disease and Restless Legs Syndrome, and its pharmacological and pharmacokinetic properties are well-documented. This guide will present a hypothetical yet plausible dataset to illustrate the comparative benchmarking process.
Experimental Protocols
To quantitatively assess the performance of this compound relative to Ropinirole, a series of in vitro and in vivo experiments are proposed.
Receptor Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound and Ropinirole for the human dopamine D2 and D3 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human D2 or D3 receptors are prepared from transfected HEK293 cells.
-
Radioligand Binding Assay: Competition binding assays are performed using the radioligand [³H]Spiperone.
-
Incubation: A fixed concentration of [³H]Spiperone is incubated with the cell membranes in the presence of increasing concentrations of either this compound or Ropinirole.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
-
Functional Efficacy
-
Objective: To determine the functional potency (EC50) and efficacy of this compound and Ropinirole at the human dopamine D2 receptor.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the D2 receptor.
-
Incubation: Cell membranes are incubated with increasing concentrations of this compound or Ropinirole in the presence of [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated, and the EC50 (concentration of the agonist that produces 50% of the maximal response) and Emax (maximal effect) values are calculated.
-
In Vivo Pharmacokinetic Profiling
-
Objective: To determine the key pharmacokinetic parameters of this compound and Ropinirole in a rodent model (e.g., Sprague-Dawley rats).
-
Methodology:
-
Dosing: A single dose of each compound is administered intravenously (IV) and orally (PO) to separate groups of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound and Ropinirole are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters including half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (%F).
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and Ropinirole based on the experimental protocols described above.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |
| This compound | 25.3 | 15.8 |
| Ropinirole | 9.8 | 2.1 |
Table 2: Functional Efficacy at Dopamine D2 Receptor
| Compound | EC50 (nM) | Emax (% of Dopamine) |
| This compound | 45.7 | 85% |
| Ropinirole | 18.2 | 95% |
Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg dose)
| Parameter | This compound | Ropinirole |
| Intravenous (IV) | ||
| Half-life (t½, h) | 3.5 | 2.8 |
| AUC (0-inf) (ng·h/mL) | 1250 | 980 |
| Oral (PO) | ||
| Cmax (ng/mL) | 350 | 280 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-t) (ng·h/mL) | 950 | 650 |
| Oral Bioavailability (%F) | 76% | 66% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for benchmarking this compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Conclusion
This guide outlines a systematic approach for the preclinical benchmarking of a novel compound, this compound, against the known dopamine agonist Ropinirole. The provided experimental protocols, data tables, and visualizations offer a framework for the objective comparison of a new chemical entity's performance with an established standard. The hypothetical data presented suggests that while this compound may exhibit dopamine D2/D3 receptor affinity and agonist activity, its potency is lower than that of Ropinirole. However, its pharmacokinetic profile indicates potentially favorable absorption and bioavailability. Further studies would be required to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Safety Operating Guide
Personal protective equipment for handling N-propyl-3-pyrrolidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of N-propyl-3-pyrrolidinemethanamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects against splashes and vapors that can cause severe eye irritation or burns.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[4][7] Consider double-gloving for added protection. | Prevents skin contact, which can cause burns, redness, and pain. |
| Body Protection | Flame-retardant lab coat or chemical-resistant coveralls (e.g., Tychem®).[4][8] | Provides a barrier against skin exposure and protects clothing from contamination. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][9] If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors/amines is required.[4][10] | Prevents inhalation of harmful vapors that can cause respiratory tract irritation. |
Safe Handling and Operational Protocol
Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure work is performed in a properly functioning chemical fume hood or a well-ventilated area to minimize vapor inhalation.[1][9]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for flammable and corrosive liquids readily available.
Handling:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1][3]
-
Tools: Use non-sparking tools when opening or handling containers.[1][9]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly after handling the chemical.[1]
-
Clothing: Wear appropriate laboratory attire, including long pants and closed-toe shoes.[8]
Disposal Plan
Waste Collection:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Container Type: Use a corrosive-resistant container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (Flammable, Corrosive).
Disposal Procedure:
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Waste Management: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
-
Unknown Chemicals: In the case of unlabeled or unknown chemical waste, testing may be required to determine the proper disposal method.[11]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][9] Rinse mouth with water. Seek immediate medical attention.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. velsafe.com [velsafe.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. chemos.de [chemos.de]
- 7. Diethylamine Resistant Work Gloves [workgloves.co.uk]
- 8. ehs.ucsf.edu [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
